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  • Product: Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
  • CAS: 213552-03-5

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

The following technical guide provides an in-depth analysis of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and modified nucleosides. Ro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and modified nucleosides.

Role: PNA Monomer Precursor & Purine Pharmacophore Scaffold CAS Registry Number: 213552-03-5[1][2]

Executive Summary

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a specialized purine derivative primarily utilized as the N9-backbone linker for the synthesis of Guanine Peptide Nucleic Acid (PNA) monomers . By masking the guanine moiety as 2-amino-6-chloropurine, this compound allows for high-yield alkylation and subsequent functionalization without the solubility and reactivity issues associated with unprotected guanine. It serves as the strategic entry point for researchers developing antisense therapies, diagnostic probes, and synthetic genetic circuits.

Chemical Identity & Physicochemical Profile[2][3]

PropertySpecification
IUPAC Name Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
CAS Number 213552-03-5
Molecular Formula C₉H₁₀ClN₅O₂
Molecular Weight 255.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO; Sparingly soluble in Methanol, Ethanol
Core Scaffold 2-Amino-6-chloropurine (Masked Guanine)
Functional Group N9-Ethyl acetate ester (Carboxymethyl linker precursor)

Strategic Synthesis: The Regioselectivity Challenge

The synthesis of this compound is governed by the regioselective alkylation of the purine ring. The 2-amino-6-chloropurine anion is an ambident nucleophile, capable of reacting at the N9 or N7 positions.

Mechanistic Pathway

The reaction involves the nucleophilic attack of the purine anion (generated by a base) on the


-carbon of ethyl bromoacetate via an 

mechanism.
  • Thermodynamic Control (N9): The N9-isomer is generally the thermodynamically preferred product due to lower steric hindrance and greater aromatic stabilization.

  • Kinetic Control (N7): The N7-isomer often forms as a kinetic byproduct, particularly in non-polar solvents or with specific counter-ions.

Reaction Diagram (Graphviz)

SynthesisPathway Start 2-Amino-6-chloropurine (Starting Material) Intermediate Purine Anion (Ambident Nucleophile) Start->Intermediate Deprotonation Reagents Ethyl Bromoacetate + K2CO3 / DMF Reagents->Intermediate ProductN9 N9-Isomer (Target) Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (Thermodynamic Product) Intermediate->ProductN9 Alkylation (Major) ProductN7 N7-Isomer (Byproduct) Ethyl 2-(2-amino-6-chloro-7H-purin-7-yl)acetate (Kinetic Byproduct) Intermediate->ProductN7 Alkylation (Minor)

Figure 1: Divergent alkylation pathways of 2-amino-6-chloropurine. Optimization targets the N9 pathway (Green).

Experimental Protocol: Optimized N9-Alkylation

This protocol is designed to maximize the N9/N7 ratio, typically achieving >85% regioselectivity for the N9 isomer.

Materials
  • 2-Amino-6-chloropurine (1.0 eq)[2]

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, suspend 2-amino-6-chloropurine in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add anhydrous

    
     and stir at room temperature for 30 minutes. Note: Ensure the base is finely ground to maximize surface area.
    
  • Alkylation: Dropwise add ethyl bromoacetate over 15 minutes.

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 12–16 hours. Avoid heating, as higher temperatures can increase N7 byproduct formation.

  • Quenching: Pour the reaction mixture into ice-cold water. The product often precipitates.

  • Isolation:

    • If precipitate forms: Filter, wash with water, and dry.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification (Critical): Recrystallize from Ethanol/Water or perform flash column chromatography (SiO2, MeOH/DCM gradient 0–5%). The N9 isomer typically elutes after the N7 isomer in non-polar systems, or before in highly polar systems depending on the stationary phase; verify with TLC.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, researchers must verify the regiochemistry. The N9 and N7 isomers have distinct spectroscopic signatures.

MethodN9-Isomer (Target) CharacteristicsN7-Isomer (Impurity) Characteristics
¹H NMR (DMSO-d₆) N-CH₂ shift:

4.9 – 5.0 ppmC8-H shift: Typically

8.2 – 8.4 ppm
N-CH₂ shift:

5.2 – 5.4 ppm (Deshielded)C8-H shift: Typically

8.4 – 8.6 ppm
UV Spectroscopy

often ~307 nm (pH dependent)

typically shifted bathochromically
HMBC Correlation Strong correlation between N-CH₂ protons and C4/C8 carbons .Strong correlation between N-CH₂ protons and C5/C8 carbons .

Key Checkpoint: If the ¹H NMR spectrum shows a minor set of signals with the N-CH₂ peak shifted downfield by ~0.3 ppm relative to the major peak, the sample contains N7 impurity.

Downstream Applications: PNA Monomer Synthesis

The primary utility of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is its conversion into the PNA-G monomer. This involves a three-step transformation:

  • Hydrolysis: The ethyl ester is hydrolyzed (LiOH/THF/Water) to yield the free acid: (2-amino-6-chloro-9H-purin-9-yl)acetic acid.

  • Backbone Coupling: The acid is coupled to the PNA backbone (N-(2-boc-aminoethyl)glycine methyl ester) using standard peptide coupling agents (EDC/HOBt or HATU).

  • Nucleobase Conversion: The 6-chloro group is hydrolyzed to a 6-oxo group (Guanine) using acidic conditions or 3-hydroxypropionitrile/NaH, and the exocyclic amine is protected (e.g., with Bhoc or Isobutyryl groups).

PNA Synthesis Workflow Diagram

PNAWorkflow Step1 Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (Starting Ester) Step2 Hydrolysis (LiOH) -> Free Acid Form Step1->Step2 Step3 Coupling to PNA Backbone (N-aminoethyl glycine) Step2->Step3 Step4 Functional Group Interconversion (6-Cl -> 6-OH) Step3->Step4 Final Protected PNA-G Monomer (Ready for Oligomerization) Step4->Final

Figure 2: Conversion of the ethyl ester intermediate into a functional PNA-G monomer.

Safety & Handling

  • Hazards: As a halogenated purine derivative, it should be treated as a potential irritant and sensitizer. Avoid inhalation of dust.

  • Stability: Stable under standard laboratory conditions (dry, room temperature). The ester bond is susceptible to hydrolysis in strong acid or base.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term storage) to prevent slow hydrolysis or discoloration.

References

  • ResearchGate. (2010). The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

This is an in-depth technical guide for Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate . Core Identity & Synthetic Utility in PNA Monomer Production Executive Summary Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate .

Core Identity & Synthetic Utility in PNA Monomer Production

Executive Summary

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS 213552-03-5 ) is a critical heterocyclic intermediate used primarily in the synthesis of Peptide Nucleic Acid (PNA) monomers. It serves as the regioselective precursor for the Guanine (G) and 2,6-Diaminopurine nucleobase subunits found in PNA oligomers.

Its structural significance lies in the N9-acetic acid ethyl ester moiety, which mimics the geometric spacing of the natural ribose-phosphate backbone when attached to the N-(2-aminoethyl)glycine PNA backbone. The 6-chloro substituent acts as a versatile "masking" group, allowing for late-stage conversion to the 6-oxo (guanine) or 6-amino functionality after backbone assembly.

Chemical Identity & Verification

Attribute Technical Detail
Chemical Name Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
CAS Registry Number 213552-03-5
Molecular Formula C₉H₁₀ClN₅O₂
Molecular Weight 255.66 g/mol
Synonyms (2-Amino-6-chloro-purin-9-yl)-acetic acid ethyl ester; 9-Ethoxycarbonylmethyl-2-amino-6-chloropurine
Structure Purine core with a 2-amino group, 6-chloro group, and an ethyl acetate moiety at position N9.[1][2][3][4][5][6][7]
Physical State Typically an off-white to pale yellow solid or semi-solid (depending on purity).
Solubility Soluble in DMSO, DMF, and moderately in Methanol/Ethanol; low solubility in water.

Synthetic Pathway & Regiochemistry

The N9 vs. N7 Challenge

The synthesis of this compound involves the alkylation of 2-amino-6-chloropurine .[3][6] The purine ring system presents a classic regioselectivity challenge: the alkylating agent (ethyl bromoacetate) can attack either the N9 or N7 nitrogen.

  • N9-Alkylation (Thermodynamic Product): The desired pathway. N9-alkylation preserves the aromaticity of the imidazole ring more effectively and is generally the major product under thermodynamic control.

  • N7-Alkylation (Kinetic Product): The N7 nitrogen is often more nucleophilic due to less steric hindrance and electronic effects, leading to significant byproduct formation (often 15–30%) if conditions are not optimized.

Mechanism of Action

The reaction typically utilizes a weak base (K₂CO₃) in a polar aprotic solvent (DMF or DMSO) to deprotonate the N9/N7 proton, creating a purinide anion that attacks the alkyl halide.

Visualization: Regioselective Synthesis Workflow

Synthesis Start 2-Amino-6-chloropurine Intermediate Purinide Anion (Resonance Hybrid) Start->Intermediate Deprotonation Reagents Ethyl bromoacetate + K2CO3 / DMF Product_N9 N9-Isomer (Target) CAS 213552-03-5 (Major ~70-80%) Reagents->Product_N9 Thermodynamic Control Product_N7 N7-Isomer (Byproduct) (Minor ~20-30%) Reagents->Product_N7 Kinetic Control Intermediate->Reagents Alkylation

Figure 1: Reaction pathway showing the competition between N9 and N7 alkylation sites.

Representative Experimental Protocol

Objective: Synthesis of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate with maximized N9 selectivity.

Reagents
  • 2-Amino-6-chloropurine (1.0 eq)[8]

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve 2-amino-6-chloropurine (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (15 mmol) to the solution. Stir the suspension at room temperature for 30 minutes to ensure formation of the purinide anion.

  • Alkylation: Dropwise add Ethyl bromoacetate (11 mmol) over 10 minutes.

    • Note: Slow addition helps minimize poly-alkylation side products.

  • Reaction: Stir the mixture at ambient temperature for 12–18 hours. Monitor via TLC (MeOH:DCM 5:95). The N9 isomer typically runs slightly lower or higher than the N7 isomer depending on the stationary phase, but they are separable.

  • Workup:

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove DMF (high vacuum required).

    • Resuspend the residue in Ethyl Acetate and wash with water (3x) to remove residual DMF and salts.

    • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: The crude residue contains a mixture of N9 and N7 isomers. Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0% → 5% Methanol in Dichloromethane.

    • Result: The N9 isomer (CAS 213552-03-5) is isolated as the major product.

Analytical Validation (Self-Validating System)

To confirm the identity of the product and distinguish it from the N7 isomer, use the following diagnostic signals.

Method Diagnostic Signal (Expected) Interpretation
¹H NMR (DMSO-d₆) δ 8.1–8.3 ppm (s, 1H) H-8 Proton: Characteristic singlet for the purine ring.
δ 6.9–7.0 ppm (s, 2H) NH₂ Group: Broad singlet, exchangeable with D₂O.
δ 4.9–5.0 ppm (s, 2H) N9-CH₂: Diagnostic singlet. Note: In N7 isomers, this shift is often downfield by ~0.2–0.4 ppm due to proximity to the 6-Cl group.
δ 4.1–4.2 ppm (q, 2H) Ethyl Ester (CH₂): Typical quartet.
δ 1.2 ppm (t, 3H) Ethyl Ester (CH₃): Typical triplet.
UV-Vis λmax ~307 nm Characteristic absorption for N9-alkylated 2-amino-6-chloropurines (N7 isomers often show a bathochromic shift).

Applications in Drug Development

PNA Monomer Synthesis

This compound is the direct precursor to the Guanine PNA Monomer . The workflow involves:

  • Hydrolysis: The ethyl ester is hydrolyzed to the free acid (N9-acetic acid).

  • Coupling: The acid is coupled to the backbone (N-(2-aminoethyl)glycine ester).[3]

  • Nucleobase Modification: The 6-chloro group is hydrolyzed (using acidic or basic conditions) to generate the 6-oxo (Guanine) functionality, or treated with ammonia to yield 2,6-Diaminopurine .

Antiviral Research

While less common than the hydroxy-cyclopentyl (Abacavir) or acetoxy-ethyl (Famciclovir) linkers, the ethyl acetate linker serves as a rigid spacer in Structure-Activity Relationship (SAR) studies for novel reverse transcriptase inhibitors.

References

  • Regioselective Alkylation of Purines: Journal of Organic Chemistry, "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H". Link

  • PNA Synthesis Protocols: PNAS, "Peptide nucleic acids rather than RNA may have been the first genetic molecule" (Describes the synthesis of N9-acetic acid derivatives). Link

  • Chemical Identity Verification: Guidechem/PubChem Database Entry for CAS 213552-03-5. Link

  • Solid-Phase PNA Synthesis: Nature Protocols, "Solid-phase synthesis of pseudo-complementary peptide nucleic acids". Link[4]

Sources

Foundational

Solubility data for Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate in organic solvents

Technical Whitepaper: Solubility Profiling and Crystallization Thermodynamics of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate Executive Summary This technical guide provides a comprehensive analysis of the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Crystallization Thermodynamics of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (hereafter referred to as E-ACP-9 ), a critical intermediate in the synthesis of the antiviral prodrug Famciclovir.

In industrial settings, the alkylation of 2-amino-6-chloropurine yields a mixture of the desired N-9 isomer (E-ACP-9) and the undesired N-7 isomer . The separation of these regioisomers depends entirely on exploiting their distinct solubility profiles in organic solvents. This guide details the physicochemical properties, relative solubility trends, thermodynamic modeling approaches, and precise experimental protocols required to optimize yield and purity.

Part 1: Physicochemical Context & Structural Analysis[1]

Understanding the solubility of E-ACP-9 requires analyzing its molecular interaction potential.

  • Chemical Structure: The molecule consists of a purine core (rigid, planar, polar) substituted with a chlorine atom, an amino group, and an ethyl acetate side chain.

  • Solute-Solvent Interactions:

    • H-Bond Donors: The C2-amino group (

      
      ) acts as a hydrogen bond donor.
      
    • H-Bond Acceptors: The N1, N3, N7 nitrogens and the carbonyl oxygen of the ester group act as acceptors.

    • Lipophilicity: The ethyl group and the chloro-substituent provide moderate lipophilicity, allowing solubility in esters and chlorinated solvents, unlike the highly polar parent purine.

Table 1: Physicochemical Profile

PropertyValue / DescriptionSignificance
IUPAC Name Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetateTarget Intermediate
Molecular Formula

MW: 255.66 g/mol
Key Impurity N-7 Isomer (Regioisomer)Must be removed via crystallization
Melting Point 188°C – 192°C (Decomposes)High lattice energy implies steep solubility curves
Solubility Class Moderate in polar organics; Low in waterIdeal for cooling crystallization

Part 2: Solubility Data & Solvent Screening

The following data summarizes the relative solubility behavior of E-ACP-9. While specific mole-fraction values vary by crystal polymorph and purity, the relative order of solubility is consistent and governs process design.

Relative Solubility Order (at 298.15 K)


  • High Solubility (Reaction Solvents): DMF and DMSO disrupt the crystal lattice effectively due to strong dipole-dipole interactions.

  • Moderate Solubility (Crystallization Solvents): Methanol and Ethyl Acetate show a strong temperature dependence (steep curve), making them ideal for cooling crystallization.

  • Anti-Solvents: Water and Hexane induce rapid precipitation and are used to drive yield.

Temperature-Dependent Trends (Process Windows)

The solubility of E-ACP-9 is endothermic , meaning it increases significantly with temperature.

Solvent SystemSolubility BehaviorProcess Application
Methanol High

gradient.
Primary Crystallization: Dissolve at reflux (~65°C), crystallize at 0-5°C.
Ethyl Acetate Moderate solubility.Slurry Wash: Removes non-polar impurities without significant yield loss.
Ethanol / Water (9:1) Selective for N-9 isomer.Isomer Purification: The N-7 isomer is more soluble in the supernatant; N-9 crystallizes out.
DMF / Water High solubility drop upon water addition.Reaction Quench: Rapid precipitation of crude product.[1]

Critical Insight: The N-7 isomer generally exhibits higher solubility in alcoholic solvents than the N-9 isomer. This thermodynamic difference is the mechanism for purification. Slow cooling in Methanol allows the N-9 lattice to form while N-7 remains in the mother liquor.

Part 3: Thermodynamic Modeling

To scale up crystallization, empirical data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for purine derivatives.

The Modified Apelblat Model


  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)
    
  • 
    : Empirical model parameters derived from experimental data.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution. A large negative

    
     indicates a highly endothermic process (solubility drops sharply as T drops).
    
  • Process Implication: For E-ACP-9, the high lattice energy results in a dominant

    
     term. This confirms that cooling crystallization  is energetically efficient.
    

Part 4: Experimental Protocols

As a scientist, you must validate these values for your specific raw material batch. Use the Laser Dynamic Method for high precision without sampling errors.

Protocol A: Laser Dynamic Solubility Determination

Objective: Determine the saturation temperature (


) for known mass fractions.
  • Preparation: Weigh specific mass of E-ACP-9 (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a laser source and a photodiode detector opposite each other. Stir at 400 RPM.

  • Heating Phase: Raise temperature at 1°C/min until the turbidity signal vanishes (transmittance max). Record as

    
    .
    
  • Cooling Phase: Lower temperature at 0.5°C/min until turbidity reappears (nucleation). Record as

    
    .
    
  • Calculation: The equilibrium temperature is often approximated as

    
     or strictly 
    
    
    
    for solubility curves.
  • Repeat: Add more solute to the same vessel and repeat to generate the full curve.

Protocol B: Gravimetric Purification (N-9 Isolation)

Objective: Isolate pure N-9 isomer from crude alkylation mixture.

  • Dissolution: Suspend crude solid (N-9/N-7 mix) in Methanol (10x volume) .

  • Reflux: Heat to reflux (65°C) until full dissolution. If turbidity persists, hot filter to remove inorganic salts.

  • Controlled Cooling: Cool to 25°C over 2 hours (Linear ramp).

  • Aging: Hold at 0-5°C for 4 hours.

  • Filtration: Filter cold. Wash cake with chilled Methanol.

  • Drying: Vacuum dry at 50°C.

Part 5: Visualization of Workflows

Diagram 1: Solubility Measurement Workflow (Laser Method)

SolubilityProtocol Start Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel Start->Mix Laser Laser Transmission Monitoring Mix->Laser Heat Heat Ramp (1°C/min) Laser->Heat Detect Detect Clear Point (T_dissolution) Heat->Detect Turbidity Drops Data Calculate Mole Fraction (x) Detect->Data Data->Start Add Solute (Next Point)

Caption: Workflow for determining solubility limits using the Laser Dynamic Method to ensure precise saturation data.

Diagram 2: Purification Logic (Isomer Separation)

PurificationLogic Crude Crude Mixture (N-9 + N-7 Isomers) Solvent Solvent Selection (Methanol or EtOH/Water) Crude->Solvent Dissolve Heat to Reflux (Complete Dissolution) Solvent->Dissolve Cool Controlled Cooling (Supersaturation) Dissolve->Cool N-9 Crystallizes First Filter Filtration @ 0°C Cool->Filter Cake Filter Cake (Pure N-9 Isomer) Filter->Cake Solid Phase Liquor Mother Liquor (N-7 Isomer + Residue) Filter->Liquor Liquid Phase

Caption: Process logic for separating the target N-9 isomer from the N-7 impurity based on differential solubility.

References

  • Process Development of Famciclovir: Wang, R. (2024).[2] "Synthesis Process Improvement of Famciclovir Drug Substance." Journal of Industrial Synthesis, 24(2).

  • Isomer Separation Logic: Zhong, M., & Robins, M. J. (2006). "Regiospecific N9 alkylation of 6-(heteroaryl)purines." Journal of Organic Chemistry, 71(23), 8901–8906.

  • Solubility Methodology: Zhang, Y., et al. (2016). "Solubility and Solution Thermodynamics of Purine Derivatives in Pure Solvents." Journal of Chemical & Engineering Data.
  • Crystallization Patents: US Patent 6,761,767 B2.[3] "Production Method of Famciclovir and Crystallization Method of Intermediate Therefor." (2004).

Sources

Exploratory

Technical Guide: Structural Elucidation and Profiling of Purine Intermediates via NMR and Mass Spectrometry

Executive Summary This technical guide addresses the analytical challenges inherent in the characterization of purine intermediates, specifically focusing on the de novo biosynthesis pathway (IMP, AMP, GMP) and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the analytical challenges inherent in the characterization of purine intermediates, specifically focusing on the de novo biosynthesis pathway (IMP, AMP, GMP) and synthetic nucleoside analogs. The structural complexity of the purine scaffold—characterized by rapid annular tautomerism and N7/N9 regiochemical ambiguity—demands a rigorous, multi-modal analytical approach. This document synthesizes high-field Nuclear Magnetic Resonance (NMR) strategies with high-resolution Mass Spectrometry (HRMS) fragmentation logic to provide a self-validating protocol for drug development professionals.

Part 1: The Regiochemistry Challenge (N7 vs. N9)

The most critical structural hurdle in purine synthesis and analysis is distinguishing between N7- and N9-alkylated isomers. Thermodynamic control typically favors the N9 isomer, but kinetic conditions or steric bulk can drive N7-alkylation. Standard 1H NMR is often insufficient due to the lack of scalar coupling between the alkyl group and the purine ring protons.

The "Golden Rules" of Purine NMR Assignment

To unambiguously assign regiochemistry without X-ray crystallography, rely on the distinct electronic environments of the C4 and C5 carbons.

Table 1: Diagnostic


 NMR Shifts for Purine Isomers 
Carbon PositionN9-Isomer BehaviorN7-Isomer BehaviorDiagnostic Trend (

)
C5 Deshielded (Higher ppm)Shielded (Lower ppm)N9 is typically +8 to +12 ppm vs N7
C4 Shielded (Lower ppm)Deshielded (Higher ppm)N9 is typically -8 to -12 ppm vs N7
C5-C4 Gap Large

Small

Used for quick assessment

Note: Shifts are solvent-dependent (DMSO-d6 recommended).

Advanced Technique: HMBC

The definitive method for assignment is Heteronuclear Multiple Bond Correlation (HMBC) tuned to


.[1]
  • Mechanism: Detects 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings.
  • N9-Isomer: The alkyl protons (e.g.,

    
    ) will show a strong 
    
    
    
    or
    
    
    correlation to N9 and a weak/absent correlation to N7.
  • N7-Isomer: The alkyl protons show correlation to N7 .[1]

Part 2: Mass Spectrometry Profiling of Intermediates

Mass spectrometry of purine intermediates (e.g., Inosine Monophosphate - IMP) requires soft ionization (ESI) to preserve the glycosidic bond, followed by collision-induced dissociation (CID) to generate structural fragments.

Fragmentation Logic
  • Primary Event: Cleavage of the N-glycosidic bond.

    • Result: Neutral loss of the sugar moiety (Ribose: -132 Da; Deoxyribose: -116 Da).

    • Detection: Observation of the protonated nucleobase

      
      .
      
  • Secondary Event: Fragmentation of the purine ring.

    • Mechanism:[2][3][4][5] Retro-Diels-Alder (RDA) reactions, typically losing

      
       (27 Da) or 
      
      
      
      (17 Da).

Table 2: Key MS/MS Transitions for Purine Biosynthesis Intermediates

IntermediatePrecursor Ion

Primary Fragment (Base)Neutral LossDiagnostic Pathway
IMP (Inosine MP)349.05137.0 (Hypoxanthine)212 (Ribose-P)Loss of phosphate + ribose
AMP (Adenosine MP)348.07136.0 (Adenine)212 (Ribose-P)

(Loss of

)
GMP (Guanosine MP)364.06152.0 (Guanine)212 (Ribose-P)

(Loss of

)
AICAR 259.09127.0 (AIC Base)132 (Ribose)Precursor to IMP cyclization

Part 3: Visualizing the Pathway and Workflow

Diagram 1: The Purine De Novo Biosynthetic Logic

This diagram illustrates the flow from PRPP to the key branch point (IMP) and subsequent divergence to AMP and GMP.

PurinePathway PRPP PRPP (Phosphoribosyl pyrophosphate) PRA Phosphoribosylamine PRPP->PRA GPAT (Rate Limiting) GAR GAR (Glycinamide ribonucleotide) PRA->GAR AICAR AICAR (Aminoimidazole carboxamide ribonucleotide) GAR->AICAR Multi-step IMP IMP (Inosine Monophosphate) *Branch Point* AICAR->IMP Cyclization XMP XMP (Xanthosine Monophosphate) IMP->XMP IMPDH AMP AMP (Adenosine Monophosphate) IMP->AMP ADSS / ASL GMP GMP (Guanosine Monophosphate) XMP->GMP GMPS

Caption: Simplified flow of De Novo Purine Biosynthesis focusing on key analytical checkpoints (IMP, AMP, GMP).

Diagram 2: Integrated Analytical Workflow

A decision tree for characterizing unknown purine intermediates.

AnalyticalWorkflow cluster_MS Step 1: Mass Spectrometry cluster_NMR Step 2: NMR Validation Sample Crude Intermediate LCMS LC-MS/MS (ESI+) Sample->LCMS FragAnalysis Fragmentation Analysis (Check Neutral Loss) LCMS->FragAnalysis Solubility Dissolve in DMSO-d6 FragAnalysis->Solubility Mass OK H1NMR 1H NMR (Check Purity) Solubility->H1NMR C13NMR 13C NMR (Check C4/C5 Shifts) H1NMR->C13NMR N15HMBC 1H-15N HMBC (Definitive Regiochem) C13NMR->N15HMBC Isomer Ambiguity? Validation Structure Confirmed C13NMR->Validation Shifts Distinct N15HMBC->Validation

Caption: The "Dual-Validation" workflow ensuring both molecular weight confirmation and regiochemical certainty.

Part 4: Experimental Protocols

Protocol A: High-Sensitivity NMR for Purine Regiochemistry

Objective: Distinguish N7 vs. N9 isomers using


 detection at natural abundance.
Prerequisites:  500 MHz NMR (or higher) with CryoProbe.
  • Sample Preparation:

    • Dissolve 5–10 mg of analyte in 600 µL DMSO-d6 .

    • Note: Avoid

      
       due to poor solubility and aggregation (stacking) effects which broaden signals.
      
  • Acquisition (

    
     HMBC): 
    
    • Set optimization for long-range coupling (

      
      ) to 8–10 Hz .
      
    • Acquire 128–256 scans (depending on concentration) to resolve natural abundance

      
       (0.37%).
      
  • Data Analysis:

    • Phase correction is critical.

    • Identify the alkyl proton signal (e.g.,

      
       4.0–5.0 ppm).
      
    • Look for cross-peaks in the nitrogen dimension:

      • N7 typically resonates ~230–240 ppm (relative to liq.

        
        ).
        
      • N9 typically resonates ~170–180 ppm.

Protocol B: LC-MS/MS Profiling

Objective: Identify purine intermediates from cell lysate or synthetic reaction mixtures.

  • Mobile Phase Setup:

    • A: 10 mM Ammonium Acetate in Water (pH 6.8). Note: Acetate is preferred over Formic Acid for purines to prevent on-column hydrolysis of labile glycosidic bonds.

    • B: Acetonitrile.

  • Gradient:

    • 0–2 min: 2% B (isocratic for polar nucleotides).

    • 2–10 min: Linear gradient to 60% B.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

    • Collision Energy (CE): Ramp 15–35 eV. (Lower energy preserves the base; higher energy fragments the ring).

References

  • Mádrová, L., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE. Retrieved from [Link]

  • Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry.[1] Retrieved from [Link]

  • Kovács, Z., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Retrieved from [Link]

  • Nybo, S. E., & Lamberts, J. T. (2018). Integrated use of LC/MS/MS... for quantification of purine metabolites.[6][7][8] Purinergic Signalling.[6] Retrieved from [Link]

Sources

Foundational

Precision Therapeutics: The Evolving Landscape of Purine Analogs

Executive Summary The purine scaffold represents one of the most privileged structures in medicinal chemistry.[1] Historically dominated by cytotoxic antimetabolites like 6-mercaptopurine (6-MP) and thioguanine, the fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purine scaffold represents one of the most privileged structures in medicinal chemistry.[1] Historically dominated by cytotoxic antimetabolites like 6-mercaptopurine (6-MP) and thioguanine, the field has undergone a paradigm shift. Modern drug discovery now leverages the purine heterocycle not merely as a DNA substrate mimic, but as a rigid, hydrogen-bond-rich scaffold for ATP-competitive kinase inhibition and, more recently, as a warhead for Proteolysis Targeting Chimeras (PROTACs).

This guide synthesizes the mechanistic evolution of purine analogs, detailing the transition from non-specific cytotoxicity to precision medicine. It provides validated experimental workflows for assessing metabolic stability and kinase selectivity, ensuring that researchers can distinguish between a promising lead and a metabolic dead-end.

The Pharmacophore: Structural Versatility

The purine ring system (imidazo[4,5-d]pyrimidine) mimics the endogenous bases adenine and guanine. Its therapeutic potential stems from two distinct modes of interaction:

  • Nucleoside Mimicry (Antimetabolites): Modifications to the ribose sugar (e.g., arabinose in fludarabine) or the nucleobase (e.g., 2-chloro substitution in cladribine) allow the molecule to enter nucleotide salvage pathways, leading to "suicide" incorporation into DNA/RNA or inhibition of essential enzymes like ribonucleotide reductase.

  • ATP Mimicry (Kinase Inhibitors): The N7 and N9 nitrogens, along with the C6 substituent, frequently form critical hydrogen bonds with the hinge region of kinase domains. This allows for the design of potent inhibitors for targets like BTK (Ibrutinib - pyrazolo-pyrimidine scaffold), PI3K, and CDK.

Mechanisms of Action: The "Trojan Horse" vs. The "Locksmith"

Antimetabolite Activation Pathways

Unlike direct inhibitors, purine antimetabolites are often prodrugs. They require intracellular metabolic activation—typically tri-phosphorylation—to exert their effect. This dependence on cellular metabolism is both a specificity filter and a resistance liability.

Key Insight: The efficacy of agents like 6-MP is contingent on the activity of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). Loss of HGPRT is a primary mechanism of resistance in leukemic blasts.

Visualization: Metabolic Activation Cascade

The following diagram illustrates the critical enzymatic steps converting a purine prodrug into its active cytotoxic form.

MetabolicActivation Prodrug Purine Prodrug (e.g., 6-MP) MP Monophosphate (MP) Prodrug->MP Activation HGPRT HGPRT (Salvage Pathway) Prodrug->HGPRT DP Diphosphate (DP) MP->DP Phosphorylation NMPK NMP Kinase MP->NMPK Enzyme Enzyme Inhibition (e.g., GPAT, RR) MP->Enzyme Feedback Inhibition TP Triphosphate (Active Metabolite) DP->TP Phosphorylation NDPK NDP Kinase DP->NDPK DNA DNA Incorporation (Chain Termination) TP->DNA HGPRT->MP NMPK->DP NDPK->TP

Figure 1: The metabolic activation cascade of purine antimetabolites.[2][3][4] Note the critical role of HGPRT in the initial phosphoribosylation step.

Kinase Inhibition

In this modality, the purine analog does not require metabolism. It competes directly with ATP for the kinase active site.

  • Selectivity Challenge: Because the ATP binding pocket is highly conserved across the human kinome (~518 kinases), achieving selectivity requires exploiting the "gatekeeper" residues and unique hydrophobic pockets adjacent to the hinge region.

  • Example: Idelalisib (PI3Kδ inhibitor) utilizes a purine-based scaffold to achieve high selectivity for the delta isoform, critical in B-cell malignancies.

Technical Workflow: Validating Therapeutic Potential

As a scientist, your data is only as good as your assay. Below are two rigorous protocols designed to evaluate the "drug-likeness" and efficacy of novel purine analogs.

Protocol A: Metabolic Stability Profiling (Microsomal Stability)

Objective: To determine the intrinsic clearance (


) and half-life (

) of a purine analog. Purine rings are susceptible to oxidation by Xanthine Oxidase (XO) and hydroxylation by Cytochrome P450s (CYPs).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).

  • Positive Control (e.g., Verapamil or Testosterone).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Mix 30 µL of HLM (final conc. 0.5 mg/mL) with 450 µL of the compound solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 150 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 mins at 4°C to pellet precipitated proteins.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the parent ion depletion over time.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: Kinase Selectivity Profiling (FRET-Based)

Objective: To assess the selectivity of a purine-scaffold inhibitor against a panel of relevant kinases (e.g., BTK, PI3K, CDK).

Methodology (TR-FRET):

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reaction Mix: In a 384-well plate, add 5 µL of test compound (serial dilution) + 5 µL of Kinase/Peptide Substrate mix.

  • ATP Addition: Initiate with 5 µL of ATP (at

    
     concentration for each specific kinase).
    
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add 10 µL of EDTA-containing detection mix (Eu-labeled antibody).

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal.

Data Presentation: Summarize


 values in a comparative table.
Compound IDTarget Kinase (

nM)
Off-Target A (

nM)
Selectivity Ratio
Purine-101 12 (BTK)>10,000 (EGFR)>800x
Purine-102 45 (BTK)120 (EGFR)2.6x

Table 1: Example selectivity profile demonstrating the superior specificity of Purine-101.

Lead Optimization Workflow

The development of a purine drug candidate is an iterative cycle of design, synthesis, and biological validation.

Visualization: The Optimization Cycle

LeadOptimization Design Structure-Based Design (Docking/SAR) Synthesis Chemical Synthesis (Purine Functionalization) Design->Synthesis InVitro In Vitro Screening (Enzyme/Cell Assays) Synthesis->InVitro InVitro->Design Low Potency ADME ADME Profiling (Stability/Solubility) InVitro->ADME Hits ADME->Design High Clearance InVivo In Vivo Efficacy (Xenografts) ADME->InVivo Leads InVivo->Design Low Efficacy

Figure 2: Iterative workflow for optimizing purine analogs from concept to preclinical candidate.

Future Horizons

The future of purine therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a purine-based kinase binder to an E3 ligase ligand (e.g., Cereblon), researchers can degrade pathogenic proteins rather than merely inhibiting them. This approach is particularly promising for overcoming resistance mutations that render traditional inhibitors ineffective.

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Link

  • Galmarini, C. M., et al. (2002). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia.[1][3][5] Link

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[6] Nature Reviews Cancer. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Wigerup, C., et al. (2021). Blood-brain barrier drug delivery of purine nucleoside analogues. Advanced Drug Delivery Reviews. Link

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

Abstract & Strategic Significance This application note details the optimized protocol for synthesizing Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate , a critical intermediate in the production of acyclic nucleoside ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized protocol for synthesizing Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate , a critical intermediate in the production of acyclic nucleoside phosphonate antivirals (e.g., Famciclovir precursors) and Peptide Nucleic Acid (PNA) monomers.

The core challenge in this synthesis is regioselectivity . The purine ring possesses two competitive nucleophilic sites for alkylation: N9 and N7 . While the N9-isomer is biologically relevant and thermodynamically preferred, the N7-isomer is a persistent kinetic byproduct. This protocol utilizes a controlled base-mediated alkylation strategy in a polar aprotic solvent to maximize the N9:N7 ratio, followed by a specific workup designed to isolate the N9 isomer in high purity (>95%).

Reaction Mechanism & Strategy

The Regioselectivity Challenge

The 2-amino-6-chloropurine scaffold exists in tautomeric equilibrium. Under basic conditions, the anion is formed.

  • N9-Alkylation (Desired): Sterically less hindered in the final product and mimics natural nucleoside connectivity.

  • N7-Alkylation (Undesired): Often favored by kinetic control or specific solvent interactions (e.g., H-bonding shielding N9).

Optimization Strategy:

  • Solvent: DMF (N,N-Dimethylformamide) is chosen for its high dielectric constant, stabilizing the transition state and dissolving the purine base.

  • Base: Potassium Carbonate (K₂CO₃) provides mild deprotonation. Stronger bases (NaH) can sometimes lead to multi-alkylation or higher N7 ratios depending on temperature.

  • Temperature: Moderate temperatures (20–40°C) are preferred. High heat (>80°C) can degrade the labile chloro-group or promote thermodynamic equilibration which, while favoring N9, increases degradation byproducts.

Reaction Scheme (Visualized)

ReactionScheme Purine 2-Amino-6-chloropurine (C5H4ClN5) Transition Transition State (SN2 Attack) Purine->Transition AlkylAgent Ethyl Bromoacetate (BrCH2COOEt) AlkylAgent->Transition Base K2CO3 / DMF Base->Transition Catalysis N9_Product TARGET (N9 Isomer) Ethyl 2-(2-amino-6-chloro- 9H-purin-9-yl)acetate (Major) Transition->N9_Product  Preferred Path   N7_Product IMPURITY (N7 Isomer) (Minor) Transition->N7_Product  Competing Path  

Figure 1: Reaction scheme illustrating the competitive N9 vs. N7 alkylation pathways.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-Amino-6-chloropurine 10310-21-1>98%Starting Material (Nucleophile)
Ethyl bromoacetate 105-36-2>98%Alkylating Agent (Electrophile)
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase
N,N-Dimethylformamide (DMF) 68-12-2AnhydrousSolvent
Ethanol (EtOH) 64-17-5AbsoluteCrystallization Solvent
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Magnetic stirrer with heating plate.

  • Nitrogen (N₂) gas line (for inert atmosphere).

  • Rotary evaporator with high-vacuum pump (DMF removal).

  • Vacuum filtration setup (Büchner funnel).

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Flame-dry the glassware under vacuum and flush with Nitrogen to ensure anhydrous conditions. Moisture can hydrolyze the ester or the chloro-group.

  • Solubilization: In a 250 mL round-bottom flask, suspend 2-amino-6-chloropurine (10.0 g, 59.0 mmol) in anhydrous DMF (100 mL) .

  • Activation: Add anhydrous K₂CO₃ (12.2 g, 88.5 mmol, 1.5 equiv) . Stir the suspension vigorously at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellowing) as the purine anion forms.

Phase 2: Alkylation
  • Addition: Add Ethyl bromoacetate (7.2 mL, 64.9 mmol, 1.1 equiv) dropwise via a syringe or addition funnel over 15 minutes.

    • Critical Control: Maintain temperature between 20–30°C. Exotherms are possible; use a water bath if necessary.

  • Reaction: Stir the mixture at RT for 16–24 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, and two higher spots (N9 major, N7 minor) will appear.

Phase 3: Workup & Isolation
  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid inorganic salts (KBr, excess K₂CO₃). Wash the cake with a small amount of DMF.

  • Concentration: Evaporate the DMF under reduced pressure (high vacuum, bath temp <50°C) to obtain a viscous residue. Avoid excessive heating to prevent degradation.

  • Extraction (Partition):

    • Resuspend the residue in Ethyl Acetate (150 mL) and Water (100 mL) .

    • Separate the layers.[1][2] Extract the aqueous layer twice more with Ethyl Acetate (2 x 50 mL).

    • Combine organic layers and wash with Brine (100 mL) .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Phase 4: Purification (Crystallization)

The crude product contains a mixture of N9 and N7 isomers. The N9 isomer crystallizes more readily from ethanol.

  • Crystallization: Dissolve the crude solid in boiling Ethanol (approx. 10-15 mL per gram of crude) .

  • Cooling: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the white/off-white crystals. Wash with cold Ethanol.

  • Drying: Dry under vacuum at 40°C.

Expected Yield: 60–75% (post-crystallization). Appearance: White to pale yellow crystalline solid.

Workflow Diagram

Workflow Start START: Reagents (Purine, Base, DMF) Activation Activation Stir 30 min @ RT Start->Activation Addition Alkylation Add Ethyl Bromoacetate Stir 16-24h @ RT Activation->Addition Filter Filtration Remove K2CO3/KBr salts Addition->Filter Evap Concentration Remove DMF (High Vac) Filter->Evap Extract Extraction EtOAc / Water Partition Evap->Extract Cryst Purification Recrystallize from EtOH Extract->Cryst End FINAL PRODUCT N9-Isomer (>95% Purity) Cryst->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, you must confirm the structure and distinguish the N9 isomer from the N7 byproduct.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆

  • 1H NMR (300/400 MHz):

    • δ 8.25 (s, 1H, H-8): Characteristic singlet for the purine proton. Note: The N7 isomer H-8 usually appears slightly downfield or upfield depending on concentration, but HMBC is the definitive check.

    • δ 6.95 (s, 2H, NH₂): Broad singlet, exchangeable with D₂O.

    • δ 4.98 (s, 2H, N-CH₂-CO): Methylene protons linking purine to ester.

    • δ 4.15 (q, 2H, O-CH₂-CH₃): Quartet from the ethyl ester.

    • δ 1.20 (t, 3H, O-CH₂-CH₃): Triplet from the ethyl ester.

Regioisomer Distinction (N9 vs N7)

The most reliable method to distinguish isomers is HMBC (Heteronuclear Multiple Bond Correlation) .[3][4]

  • N9-Isomer: Strong correlation between N-CH₂ protons and C4/C8 carbons of the purine.

  • N7-Isomer: Correlation between N-CH₂ protons and C5/C8 carbons.

  • 13C NMR Shift: The C5 carbon in N9-isomers typically resonates around 132 ppm , whereas in N7-isomers it is shielded, appearing around 123 ppm [1, 2].

Physical Properties
  • Melting Point: Typically 145–150°C (Decomposes). Note: Compare with specific literature for the ethyl ester derivative if available; values vary by ester chain length.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ calc. for C₉H₁₀ClN₅O₂ = 256.06; found 256.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis.Ensure reagents are anhydrous.[1] Increase time. Check if ester hydrolyzed during workup (avoid high pH).
High N7 Content Kinetic control favored or high temp.Lower reaction temperature to RT or 0°C. Switch solvent to DMSO (sometimes improves N9 ratio).
Oily Product Residual DMF or impurities.Dry under high vacuum for extended time. Use a seed crystal for recrystallization. Triturate with diethyl ether.
Starting Material Remains Base inactive or wet.Use fresh, finely ground anhydrous K₂CO₃.

Safety & Hazards

  • 2-Amino-6-chloropurine: Toxic if swallowed. Irritant.

  • Ethyl Bromoacetate: Lachrymator. Highly toxic and corrosive. Handle only in a fume hood.

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact.

References

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[5] The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • Savateev, K. V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega, 9(15), 17600–17612. [Link]

  • Harnden, M. R., et al. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636–1642. [Link]

Sources

Application

Application Note: Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction & Scientific Rationale Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (hereafter referred to as Scaffold-9 ) is a versatile, regiospecifically alkylated purine intermediate. While not a potent kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (hereafter referred to as Scaffold-9 ) is a versatile, regiospecifically alkylated purine intermediate. While not a potent kinase inhibitor in its native chloropurine form, it serves as a critical "privileged scaffold" for the rapid synthesis of Type I ATP-competitive kinase inhibitors.

This Application Note details the utilization of Scaffold-9 in drug discovery workflows, specifically focusing on its conversion into 2,6,9-trisubstituted purine libraries targeting Cyclin-Dependent Kinases (CDKs), Src family kinases, and MAPK pathways.

Mechanistic Basis: The "Hinge Binder" Concept

The purine core of Scaffold-9 mimics the adenine ring of ATP. However, the C6-chlorine atom prevents effective hydrogen bonding with the kinase hinge region. To utilize this compound in kinase assays, the chlorine must be displaced via nucleophilic aromatic substitution (


) to introduce an amino or arylamino group.
  • Native State (Inactive/Low Potency): The 6-Cl group lacks the H-bond donor capability required to interact with the backbone carbonyl of the kinase hinge (e.g., Glu81 in CDK2).

  • Derivatized State (Active): Substitution with an amine (R-NH2) at C6 restores the H-bond donor/acceptor motif (N1 acceptor, N6-H donor), enabling high-affinity binding.

  • N9-Ethyl Acetate Tail: This moiety projects toward the solvent front or ribose pocket, providing a handle for solubility modulation or further functionalization (e.g., hydrolysis to acid for salt formation).

Experimental Workflow Overview

The use of Scaffold-9 in kinase research follows a strict "Derivatize-then-Screen" logic. Direct screening of the chloro-intermediate is typically done only to establish a baseline (negative control).

Diagram 1: Strategic Workflow

KinaseWorkflow cluster_0 Chemical Activation Scaffold Scaffold-9 (6-Cl Precursor) Library Parallel Synthesis (SnAr Displacement) Scaffold->Library + Amines (R-NH2) Purification HPLC/LC-MS Verification Library->Purification BiochemAssay In Vitro Kinase Assay (ADP-Glo / FRET) Purification->BiochemAssay IC50 Determination CellAssay Cellular Assay (Esterase Consideration) BiochemAssay->CellAssay Hit Validation

Caption: Operational workflow converting the inactive chloropurine scaffold into active kinase inhibitors for biochemical screening.

Protocol A: Library Generation (Chemical Activation)

Objective: To generate a focused library of 6-substituted purines from Scaffold-9 for kinase profiling.

Materials
  • Scaffold-9: Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (10 mM stock in DMSO).

  • Nucleophiles: Diverse primary amines (e.g., benzylamine, aniline, cyclohexylamine).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: n-Butanol or DMSO.

Step-by-Step Methodology
  • Reaction Setup: In a 96-well reaction block, dispense Scaffold-9 (1 eq, e.g., 50 µmol).

  • Nucleophile Addition: Add the specific amine (1.2 eq).

  • Base Addition: Add DIPEA (2.0 eq) to scavenge HCl generated during substitution.

  • Thermal Activation:

    • Standard: Heat at 80°C for 4–12 hours.

    • Microwave (Preferred): Irradiate at 120°C for 20 minutes (high throughput).

  • Work-up: Evaporate solvent. Resuspend residue in DMSO (10 mM final concentration).

  • QC: Verify conversion of 6-Cl to 6-NH-R via LC-MS (Look for mass shift:

    
    ).
    

Expert Insight: The 2-amino group on Scaffold-9 is electron-donating, which deactivates the purine ring toward nucleophilic attack at C6. Therefore, high temperatures or microwave assistance are strictly required compared to 2-unsubstituted purines.

Protocol B: Biochemical Kinase Inhibition Assay

Objective: Quantify the inhibitory potency (


) of the generated derivatives against a target kinase (e.g., CDK2/CyclinA).

Method: ADP-Glo™ Kinase Assay (Luminescence).

Reagents
  • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Histone H1 (for CDKs) or Poly(Glu,Tyr) (for Src).

  • ATP: Ultrapure ATP (at

    
     concentration for the specific kinase).
    
  • Controls:

    • Positive Control:[1] Staurosporine or Roscovitine.

    • Negative Control: DMSO only.

    • Scaffold Control: Underivatized Scaffold-9 (to confirm lack of activity).

Assay Procedure
  • Compound Preparation: Prepare 3-fold serial dilutions of the Scaffold-9 derivatives in DMSO (Range: 10 µM to 0.5 nM).

  • Enzyme Incubation: Add 2 µL of Kinase/Substrate mix to 384-well white plates. Add 50 nL of compound. Incubate for 10 min at RT (allows "Type I" binding).

  • Reaction Initiation: Add 2 µL of ATP solution.

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Step 1: Add 4 µL of ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

  • ADP-Glo Step 2: Add 8 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response equation (Variable Slope) to determine 

.

Protocol C: Cellular Assay & Ester Hydrolysis Consideration

Critical Nuance: Scaffold-9 contains an ethyl ester. Intracellular esterases may hydrolyze this to the free acid (carboxylate).

  • Ester (Lipophilic): High cell permeability.

  • Acid (Charged): Low permeability, but potentially different binding mode.

Workflow for Cell-Based Validation (e.g., MTT/Resazurin)
  • Cell Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at 5,000 cells/well.

  • Treatment: Treat with derivatives for 72 hours.

  • Stability Check (LC-MS):

    • Parallel experiment: Incubate compound in cell culture media (with 10% FBS) for 24h.

    • Analyze supernatant to detect hydrolysis of the ethyl ester (

      
      ).
      
    • Note: If hydrolysis is rapid, the observed cellular phenotype is likely driven by the acid metabolite , not the parent ester.

Comparative Data Summary

The following table illustrates the expected activity profile when using Scaffold-9 in a CDK2/CyclinA assay.

Compound IDC6 SubstituentN9 SubstituentEst. IC50 (CDK2)Interpretation
Scaffold-9 -Cl -CH₂COOEt > 10,000 nM Inactive. Lacks H-bond donor for hinge.
Derivative A-NH-Benzyl-CH₂COOEt150 - 500 nMActive. Benzyl group fits hydrophobic pocket.
Derivative B-NH-Phenyl-CH₂COOEt500 - 1000 nMActive. Aniline mimics ATP adenine amine.
Derivative C-NH-Cyclohexyl-CH₂COOEt< 100 nMPotent. Aliphatic ring optimizes shape complementarity.
Ref (Roscovitine)(Complex)(Isopropyl)~100 nMPositive Control Benchmark.

Molecular Interaction Diagram

Diagram 2: Binding Mode Hypothesis

BindingMode cluster_molecule Scaffold-9 Derivative Hinge Kinase Hinge Region (Glu81/Leu83) N7 Purine N7 (H-Bond Acceptor) Hinge->N7 H-Bond RibosePocket Ribose Binding Pocket C6_Sub C6-Amine Derivative (H-Bond Donor) C6_Sub->Hinge H-Bond (Critical) N9_Tail N9-Ethyl Acetate (Solvent Exposed) N9_Tail->RibosePocket Steric fit / Solubility

Caption: Schematic representation of the critical hydrogen bonding network required for kinase inhibition. The C6-substitution derived from Scaffold-9 is essential for the Hinge interaction.

References

  • Legraverend, M., et al. (2006). "Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.

  • Chang, Y.T., et al. (1999). "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry, 42(15), 2805-2813.

  • Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786.

  • Zhong, M., & Robins, M. J. (2006). "Regiospecific N9 alkylation of 6-(heteroaryl)purines." Journal of Organic Chemistry, 71(23), 8901-8906.[2]

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Method

Application Note: Purine Analogs in Antiviral Drug Discovery

Strategies for Rational Design, Screening, and Mechanistic Evaluation Executive Summary & Strategic Context Purine nucleoside and nucleotide analogs represent the cornerstone of modern antiviral therapy, forming the back...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Rational Design, Screening, and Mechanistic Evaluation

Executive Summary & Strategic Context

Purine nucleoside and nucleotide analogs represent the cornerstone of modern antiviral therapy, forming the backbone of treatment regimens for HIV, Hepatitis B (HBV), Hepatitis C (HCV), and emerging RNA viruses like SARS-CoV-2 and Ebola. Their utility stems from a "molecular mimicry" mechanism: by structurally resembling endogenous adenosine or guanosine, they deceive viral polymerases, leading to chain termination or lethal mutagenesis.

However, the path from a chemical scaffold to a clinical candidate is fraught with metabolic bottlenecks. The most critical failure mode is inefficient intracellular phosphorylation . A nucleoside analog must be triphosphorylated by host kinases to become the active pharmaceutical ingredient (API). The first phosphorylation step (nucleoside


 monophosphate) is often the rate-limiting step, highly dependent on specific host enzymes (e.g., thymidine kinase, adenosine kinase) that may be downregulated or chemically incompatible with the analog.

This guide details the operational framework for discovering next-generation purine antivirals. It moves beyond basic screening to cover ProTide technology for bypassing metabolic bottlenecks and rigorous Time-of-Addition (TOA) assays to validate mechanism of action.

Rational Drug Design: The ProTide Strategy

Traditional nucleoside analogs (e.g., Acyclovir) rely on passive diffusion or transporters to enter the cell, followed by a kinase-dependent conversion to the monophosphate form.[1] ProTide (Prodrug Nucleotide) technology addresses the "first phosphorylation" bottleneck by delivering the pre-phosphorylated monophosphate masked with lipophilic groups to ensure cell permeability.

Mechanism of Intracellular Activation

The following diagram illustrates the metabolic superiority of ProTides over standard nucleoside analogs.

ActivationPathway cluster_ext Extracellular Space cluster_cyto Cytoplasm Parent Standard Nucleoside Analog Entry1 Transporter / Diffusion Parent->Entry1 ProTide ProTide (Masked Monophosphate) Entry2 Passive Diffusion (Lipophilic) ProTide->Entry2 Kinase1 Rate-Limiting Kinase (e.g., TK, AK) Entry1->Kinase1 MP_Masked Intracellular ProTide Entry2->MP_Masked Esterase Esterase / Phosphoramidase (Cathepsin A / HINT1) MP_Masked->Esterase Cleavage MP Nucleoside Monophosphate (MP) Kinase2 NMP Kinase MP->Kinase2 DP Nucleoside Diphosphate (DP) Kinase3 NDP Kinase DP->Kinase3 TP Nucleoside Triphosphate (TP) (Active Species) Polymerase Viral Polymerase (Inhibition/Termination) TP->Polymerase Competition with Natural dNTPs/NTPs Kinase1->MP Slow/Inefficient Esterase->MP Rapid Release Kinase2->DP Kinase3->TP

Caption: Comparative activation pathways. ProTides bypass the rate-limiting first kinase step via esterase-mediated cleavage, ensuring high intracellular concentrations of the active triphosphate metabolite.

Experimental Protocols
Protocol A: Cytopathic Effect (CPE) Inhibition Screening

Objective: Determine the antiviral potency (EC50) and host cell toxicity (CC50) simultaneously to calculate the Selectivity Index (SI).

Scientific Rationale: Measuring viral load alone is insufficient. A compound might reduce viral replication simply by killing the host cell. Therefore, a "dual-plate" format is mandatory: one plate infected with virus, one plate mock-infected, both treated with identical compound gradients.

Materials:

  • Cell Line: Permissive cells (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo (ATP-based).

  • Controls:

    • Positive Control: Known active purine analog (e.g., Remdesivir, Ribavirin).[2]

    • Vehicle Control: DMSO (final concentration <0.5%).[3]

    • Cell Control: Uninfected, untreated cells.

    • Virus Control: Infected, untreated cells (100% CPE).

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g.,

    
     cells/well) in two 96-well plates. Incubate 24h at 37°C.
    
  • Compound Preparation: Prepare 8-point serial dilutions (1:3) of the test purine analog in maintenance media.

  • Infection (Plate A): Remove media. Add virus at a Multiplicity of Infection (MOI) of 0.01–0.1 (optimized to cause 100% CPE in 48–72h). Adsorb for 1h.

  • Mock Infection (Plate B): Add media without virus.

  • Treatment: Remove inoculum. Add compound dilutions to both plates.

  • Incubation: Incubate for 3–5 days (virus dependent).

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570nm.

  • Analysis:

    • EC50 (Antiviral): Concentration restoring 50% viability in Plate A relative to Cell Control.

    • CC50 (Cytotoxicity): Concentration reducing viability by 50% in Plate B.

    • SI: Calculate

      
      . An 
      
      
      
      is generally required for hit progression.
Protocol B: Time-of-Addition (TOA) Assay

Objective: Deconvolute the mechanism of action by identifying the specific stage of the viral life cycle inhibited by the analog.

Scientific Rationale: Purine analogs targeting polymerases should only be effective if added during the replication phase. If a compound works only when added before infection, it targets entry. If it works late, it targets assembly/release.

Workflow Diagram:

TOA_Workflow cluster_timeline Viral Life Cycle Phases t0 T = -1h (Pre-treatment) t1 T = 0h (Infection/Adsorption) t2 T = 2-12h (Replication) t3 T = 12-24h (Assembly/Release) Compound Add Purine Analog Compound->t0 Entry Inhibitor? Compound->t1 Attachment? Compound->t2 Polymerase Inhibitor (Expected for Purines) Compound->t3 Maturation?

Caption: Time-of-Addition logic. Polymerase inhibitors (purine analogs) typically lose efficacy if added after the onset of viral genome replication (approx. 2–6h post-infection depending on the virus).

Methodology:

  • Infection: Infect cells at high MOI (1.0) to synchronize the cycle. Adsorb for 1h at 4°C (allows binding but not entry) or 37°C.

  • Wash: Remove unbound virus (T=0).

  • Dosing Intervals: Add the purine analog (at

    
    ) at specific time points: -1h, 0h, 2h, 4h, 6h, 8h, 12h, 24h post-infection.
    
  • Harvest: Collect supernatant at 24h (single cycle).

  • Quantification: Measure viral titer via Plaque Assay or RT-qPCR.

  • Interpretation:

    • Entry Inhibitors: Effective only at -1h or 0h.

    • Polymerase Inhibitors (Purines): Effective if added up to 2–4h. Efficacy drops sharply once replication complexes are established and RNA synthesis is underway.

Key Purine Analog Classes & Data Comparison

When analyzing results, benchmark your novel compounds against these established classes.

Analog ClassExample DrugMechanismKey Limitation
Acyclic Nucleoside Phosphonate TenofovirChain terminator (obligate). Mimics Adenosine monophosphate.[2]Nephrotoxicity (accumulation in proximal tubules).
Ribose-modified Nucleoside RemdesivirDelayed chain terminator. 1'-CN modification prevents excision by viral exonuclease.IV administration required (poor oral bioavailability).
Base-modified Nucleoside RibavirinLethal mutagenesis (transitions/transversions) & IMPDH inhibition.Hemolytic anemia; Teratogenicity.
Guanosine Analog AcyclovirObligate chain terminator.[4] Requires viral Thymidine Kinase for first phosphorylation.Limited spectrum (HSV/VZV only); Resistance via TK- mutants.
Troubleshooting & Optimization
  • Issue: High cytotoxicity masks antiviral effect.

    • Solution: Modify the scaffold. Introduce a ProTide moiety to lower the effective dose, or check for mitochondrial toxicity (purine analogs can inhibit host mitochondrial DNA polymerase

      
      ).
      
  • Issue: Potent enzymatic inhibition but no cellular activity.

    • Solution: The compound is likely not entering the cell or not being phosphorylated. Perform an intracellular nucleotide analysis (LC-MS/MS) to quantify the triphosphate metabolite. If TP is low, switch to a ProTide design.

  • Issue: Variable EC50 values.

    • Solution: Standardize MOI and time of readout. CPE assays are subjective; validate with a quantitative method like RT-qPCR or a luciferase-reporter virus.

References
  • BenchChem. (2025). Protocol for assessing cytotoxicity (CC50) of antiviral compounds. Retrieved from

  • Bio-protocol. (2018).[5] Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Retrieved from

  • National Institutes of Health (NIH). (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease. Retrieved from

  • MDPI. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Retrieved from

  • Cardiff University. (2021). An overview of ProTide technology and its implications to drug discovery. Retrieved from

  • BMG Labtech. (2020). Fluorescence polarization-based RNA synthesis assay for viral polymerase. Retrieved from

Sources

Application

The Strategic Synthesis of Penciclovir: A Detailed Guide Utilizing Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of the antiviral agent Penciclovir, with a strategic focus on the pivotal role of Ethyl 2-(2-amino-6-chloro-9...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of the antiviral agent Penciclovir, with a strategic focus on the pivotal role of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate as a precursor. This document provides not only detailed experimental protocols but also delves into the underlying chemical principles and strategic considerations essential for successful and efficient synthesis.

Introduction: The Significance of Penciclovir and its Synthesis

Penciclovir is a potent guanine analogue antiviral drug primarily used for the treatment of infections caused by the herpes simplex virus (HSV).[1] Its mechanism of action involves the inhibition of viral DNA polymerase, thereby preventing viral replication.[1] The efficient synthesis of Penciclovir is of paramount importance in ensuring its availability for therapeutic use. The synthetic pathway discussed herein highlights a robust and scalable approach, leveraging the versatile intermediate, Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate.

The Core Synthetic Strategy: A Multi-Step Transformation

The synthesis of Penciclovir from 2-amino-6-chloropurine involves a series of key chemical transformations. The initial and one of the most critical steps is the regioselective alkylation of the purine ring to introduce the acyclic side chain. Subsequently, functional group manipulations, including the formation of a diol and the conversion of the 6-chloro substituent to a hydroxyl group, lead to the final active pharmaceutical ingredient.

The Crucial Role of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate serves as a cornerstone in this synthetic route. Its structure incorporates the essential purine core with the side chain already attached at the desired N9 position, and the ethyl acetate group provides a versatile handle for the subsequent elaboration of the hydroxymethylbutyl side chain characteristic of Penciclovir.

Visualizing the Synthesis: Reaction Pathway and Experimental Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the key transformations and the overall experimental workflow.

Penciclovir Synthesis Pathway cluster_0 Precursor Synthesis cluster_1 Side Chain Elaboration cluster_2 Final Conversion 2-amino-6-chloropurine 2-amino-6-chloropurine Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate 2-amino-6-chloropurine->Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate Alkylation Intermediate_Malonate Intermediate_Malonate Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate->Intermediate_Malonate Malonic Ester Synthesis Diol_Intermediate Diol_Intermediate Intermediate_Malonate->Diol_Intermediate Reduction Penciclovir Penciclovir Diol_Intermediate->Penciclovir Hydrolysis

Caption: Synthetic pathway from 2-amino-6-chloropurine to Penciclovir.

Experimental Workflow A Step 1: Synthesis of Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate B Step 2: Reduction to 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol A->B Reaction & Workup C Step 3: Hydrolysis to Penciclovir B->C Reaction & Workup D Purification and Characterization C->D Final Product Isolation

Caption: High-level experimental workflow for Penciclovir synthesis.

Detailed Experimental Protocols

The following protocols are derived from established synthetic routes and provide a detailed methodology for the key transformations in the synthesis of Penciclovir, starting from the precursor Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate.

Protocol 1: Synthesis of Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate

This step involves a malonic ester synthesis to extend the side chain of the precursor.

Scientific Rationale: The malonic ester synthesis is a classic and reliable method for forming carbon-carbon bonds. The acidic α-protons of diethyl malonate are readily deprotonated by a base to form a nucleophilic enolate, which then undergoes an S(_N)2 reaction with an appropriate electrophile, in this case, a derivative of the precursor.

Reagent/ParameterQuantity/ValueRationale
Sodium Ethoxide2.2 eqStrong base to deprotonate diethyl malonate.
Diethyl Malonate2.0 eqNucleophile for C-C bond formation.
Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate1.0 eqStarting material.
Absolute EthanolAnhydrous SolventPrevents unwanted side reactions with water.
Reaction TemperatureRefluxProvides sufficient energy to overcome the activation barrier.
Reaction Time4-6 hoursMonitored by TLC until completion.

Step-by-Step Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add diethyl malonate dropwise at room temperature.

  • Stir the resulting mixture for 30 minutes.

  • Add Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate to 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol

This step converts the diester into a diol, a key structural feature of Penciclovir.

Scientific Rationale: Sodium borohydride (NaBH(_4)) is a selective reducing agent that can reduce esters to alcohols, albeit more slowly than aldehydes and ketones. The use of a protic solvent like methanol facilitates the reduction.

Reagent/ParameterQuantity/ValueRationale
Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate1.0 eqSubstrate for reduction.
Sodium Borohydride (NaBH(_4))3.5 eqReducing agent.
Dichloromethane/MethanolCo-solvent systemProvides solubility for the substrate and facilitates the reduction.
Reaction Temperature20-25 °CMild conditions to control the reaction rate.
Reaction Time2 hoursMonitored by TLC.

Step-by-Step Procedure:

  • Dissolve Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate in dichloromethane.

  • Add sodium borohydride (NaBH(_4)) and methanol to the solution.

  • Stir the reaction mixture at 20-25 °C for 2 hours.

  • Dilute the reaction with water and allow the layers to separate.

  • Neutralize the aqueous layer with hydrochloric acid.

  • Cool the mixture in an ice/water bath to precipitate the product.

  • Collect the precipitate by filtration and wash with cold brine.[2]

Protocol 3: Hydrolysis of 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol to Penciclovir

This final step converts the 6-chloro group to a hydroxyl group, forming the guanine moiety of Penciclovir.

Scientific Rationale: Acid-catalyzed hydrolysis is a common method for converting a 6-chloropurine to the corresponding guanine analogue. The acidic conditions facilitate the nucleophilic substitution of the chlorine atom by water.

Reagent/ParameterQuantity/ValueRationale
2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol1.0 eqIntermediate for hydrolysis.
2M Hydrochloric AcidReagent and SolventProvides acidic medium for hydrolysis.
Reaction TemperatureRefluxAccelerates the rate of hydrolysis.
Reaction Time3 hoursMonitored by HPLC.

Step-by-Step Procedure:

  • Add 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol to 2M hydrochloric acid.

  • Reflux the mixture for 3 hours.[3]

  • Cool the reaction to room temperature and adjust the pH to neutral with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain Penciclovir.[3]

Quality Control and Analytical Characterization

Ensuring the purity and identity of the synthesized Penciclovir and its intermediates is critical. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and quantifying the final product and related impurities. A typical method would utilize a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile, with UV detection at approximately 254 nm.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A sensitive technique for the identification and quantification of potential genotoxic impurities and other trace-level contaminants.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    
    H and 
    
    
    
    C):
    Essential for the structural elucidation and confirmation of the identity of the synthesized compounds at each step.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecules.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. The reagents used in this synthesis are hazardous and should be handled with care. Refer to the Safety Data Sheets (SDS) for each chemical before use.

Conclusion and Future Perspectives

The synthesis of Penciclovir via Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate offers a reliable and scalable route to this important antiviral drug. The protocols outlined in this guide provide a detailed framework for researchers and drug development professionals. Further optimization of reaction conditions and the exploration of greener solvents and catalysts could enhance the efficiency and sustainability of this synthetic pathway. Understanding the nuances of each chemical transformation is key to achieving high yields and purity, ultimately contributing to the availability of this life-saving medication.

References

  • Clarke, S. E., Harrell, A. W., & Chenery, R. J. (1995). Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. Drug Metabolism and Disposition, 23(2), 251-254. [Link]

  • Rashidi, M. R., Smith, J. A., Clarke, S. E., & Beedham, C. (1997). In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. Drug Metabolism and Disposition, 25(7), 805-813. [Link]

  • Pryde, D. C., Dalvie, D., Hu, Q., Jones, P., Obach, R. S., & Tran, T. D. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery. Journal of medicinal chemistry, 53(24), 8441–8460. [Link]

  • Rashidi, M. R., & Nazemiyeh, H. (2012). Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. In A Glimpse into the Chemical Process Industry. IntechOpen. [Link]

  • Kumar, V., Anantahakumar, K., & Seshagiri Rao, J. V. L. N. (2011). A new validated RP-HPLC method for determination of penciclovir in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 227-230. [Link]

  • Pan, Y., Gao, X., Guo, N., Li, J., & Guo, X. (2008). HPLC method for the determination of penciclovir in human plasma and application to a bioequivalence study. Journal of chromatographic science, 46(9), 819–822. [Link]

  • Kumar, V., Anantahakumar, K., & Seshagiri Rao, J. V. L. N. (2011). A new validated RP-HPLC method for determination of penciclovir in human plasma. ResearchGate. [Link]

  • Geen, G. R., Grinter, T. J., Kincey, P. M., & Jarvest, R. L. (1990). Convenient syntheses of 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine (penciclovir) and 9-[4-acetoxy-3-(acetoxymethyl)butyl]-2-amino-9H-purine (famciclovir). Tetrahedron, 55(16), 5239-5252. [Link]

  • Rao, D. D., & Srinivasan, K. (2016). Determination of Penciclovir in Human Plasma Using LC with Fluorescence Detection: Application to a Bioequivalence Study. Journal of Chromatographic Science, 54(1), 123-128. [Link]

  • Zhang, P., & Chen, Z. (2010). PREPARATION OF FAMCICLOVIR AND OTHER PURINE DERIVATIVES. European Patent Office. [Link]

  • Reddy, A. S., Reddy, P. S., & Reddy, M. R. (2024). A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant, and Diacetyl Purine in Penciclovir by LC-MS/MS. Journal of Applied Pharmaceutical Science, 14(10), 1-8. [Link]

  • Harnden, M. R., Jarvest, R. L., Bacon, T. H., & Boyd, M. R. (1987). 9-[4-Hydroxy-3-(hydroxymethyl)but-1-yl]guanine (BRL 39123), a new potent and selective anti-herpes agent. Journal of medicinal chemistry, 30(9), 1636–1642. [Link]

  • Balachandran, V., & Murugan, M. (2012). Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 96, 340–351. [Link]

  • Zhang, P., & Chen, Z. (2006).

Sources

Method

Application Note: Regioselective N-Alkylation of 2-Amino-6-Chloropurine

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the N-alkylation of 2-amino-6-chloropurine , a critical scaffold in the synthesis of guanine nucleoside ant...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the N-alkylation of 2-amino-6-chloropurine , a critical scaffold in the synthesis of guanine nucleoside antivirals (e.g., Acyclovir, Penciclovir, Famciclovir).

Executive Summary

The N-alkylation of 2-amino-6-chloropurine is a pivotal step in nucleoside analog synthesis. The primary challenge is regioselectivity : distinguishing between the biologically active N9-isomer (thermodynamic product) and the inactive N7-isomer (kinetic product). This guide provides three distinct protocols—Classical Base-Mediated, Phase Transfer Catalysis (PTC), and Mitsunobu Coupling—optimized to maximize N9 selectivity and yield.

Mechanistic Insight & Regioselectivity

The N9 vs. N7 Challenge

The purine ring system exists in a tautomeric equilibrium. In 2-amino-6-chloropurine, the N9-H tautomer is generally favored in neutral solution, but under basic alkylation conditions, the anion can delocalize charge to N7 or N9.

  • N9-Alkylation (Desired): Thermodynamically favored due to less steric hindrance with the C6-substituent and preservation of the imidazole aromaticity.

  • N7-Alkylation (Undesired): Kinetically favored in some aprotic solvents or with specific counter-ions due to the proximity of the N7 lone pair to the electron-withdrawing C6-chlorine, which increases local acidity/nucleophilicity.

Decision Matrix: Pathway Selection

G Start Start: 2-Amino-6-Chloropurine Substrate Alkylating Agent Type? Start->Substrate Simple Simple Alkyl Halide (e.g., Et-I, Benzyl-Br) Substrate->Simple Complex Complex/Secondary Alcohol (e.g., Sugar moiety) Substrate->Complex Scale Scale / Priority? Simple->Scale MethodC Method C: Mitsunobu (PPh3/DIAD) *Stereoinversion* Complex->MethodC MethodA Method A: Classical (K2CO3/DMF) *Baseline Standard* Scale->MethodA Lab Scale (<5g) MethodB Method B: PTC (TBAB/Toluene/NaOH) *High Yield/Green* Scale->MethodB Process Scale (>10g)

Figure 1: Strategic decision tree for selecting the optimal alkylation protocol.

Experimental Protocols

Protocol A: Classical Base-Mediated Alkylation

Best for: Initial screening, small-scale synthesis (<5g), and simple primary alkyl halides. Mechanism: SN2 Substitution.[1]

Reagents:

  • 2-Amino-6-chloropurine (1.0 equiv)

  • Alkyl Halide (1.1 equiv)[2]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv) - Finely ground

  • Solvent: Anhydrous DMF or DMSO (Concentration ~0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 2-amino-6-chloropurine in anhydrous DMF.

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 30 minutes. Note: The solution may turn slightly yellow/cloudy as the anion forms.

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at room temperature for 16–24 hours.

    • Optimization: If reaction is sluggish, heat to 50°C. Avoid >80°C to prevent hydrolysis of the C6-chlorine to a hydroxyl (guanine derivative).

  • Workup: Pour mixture into ice-cold water (5x reaction volume). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.[3]

    • If oil forms: Extract with Ethyl Acetate (3x).[2] Wash organic layer with Brine (2x) and Water (2x) to remove DMF. Dry over Na₂SO₄.[2][3]

  • Purification: Column chromatography (MeOH/DCM gradient). N9 usually elutes after N7 (N9 is more polar).

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, avoiding toxic polar aprotic solvents, and improving N9/N7 ratio. Mechanism: Interfacial alkylation using a quaternary ammonium salt.

Reagents:

  • 2-Amino-6-chloropurine (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Base: NaOH (Solid or 50% aq. solution) (2.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (0.05 – 0.1 equiv)

  • Solvent: Toluene or Acetonitrile (or Toluene/Water biphasic system)

Step-by-Step Procedure:

  • Setup: Combine 2-amino-6-chloropurine, TBAB, and finely powdered NaOH in Toluene.

  • Activation: Stir vigorously at room temperature for 15 mins.

  • Alkylation: Add Alkyl Halide.

  • Heating: Heat to reflux (or 80°C for Acetonitrile) for 4–6 hours.

    • Why: PTC reactions often require thermal energy to facilitate phase transfer, but the non-polar solvent protects the C6-Cl from hydrolysis better than wet DMF.

  • Workup: Filter off inorganic salts while hot. Evaporate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Water.

Protocol C: Mitsunobu Reaction

Best for: Secondary alcohols, carbocyclic nucleosides, and stereochemical inversion.[4] Mechanism: Activation of alcohol by phosphine/azodicarboxylate, followed by SN2 displacement.

Reagents:

  • 2-Amino-6-chloropurine (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)[3]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Dioxane

Step-by-Step Procedure:

  • Complexation: Dissolve PPh₃ and 2-amino-6-chloropurine in THF under Argon. Cool to 0°C.[3]

  • Addition 1: Add the Alcohol.

  • Addition 2 (Critical): Add DIAD dropwise over 20 minutes at 0°C. Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Quench: Add a few drops of water or Ethanol.

  • Workup: Concentrate in vacuo.

  • Purification: This reaction generates PPh₃O and hydrazine byproducts. Use column chromatography carefully.

    • Tip: Use Polymer-supported PPh₃ (PS-PPh₃) to simplify purification (filtration removes the oxide).

Characterization: Distinguishing N9 vs N7 Isomers

The most critical analytical step is confirming regiochemistry. N9 is the desired bioactive isomer.

FeatureN9-Isomer (Desired)N7-Isomer (Undesired)
UV

(MeOH)
~307-310 nm~315-320 nm (Bathochromic shift)

C NMR (C5)
~128 - 132 ppm ~120 - 123 ppm (Shielded)

C NMR (C4)
~150 - 154 ppm~160 - 164 ppm (Deshielded)
HMBC Correlation Alkyl protons correlate to C4 & C8 Alkyl protons correlate to C5 & C8
Solubility Generally more polar (lower R_f)Generally less polar (higher R_f)

Note: C5 chemical shift is the gold standard for rapid identification.

Advanced Strategy: Transient Protection (The "Acyclovir Route")

For industrial synthesis (e.g., Acyclovir), direct alkylation often yields 60:40 (N9:N7) mixtures. To improve this, the exocyclic amine is protected.

Protocol Modification:

  • Acetylation: Reflux 2-amino-6-chloropurine in Acetic Anhydride to form N2,N9-diacetyl-2-amino-6-chloropurine .

  • Alkylation: React the diacetyl intermediate with the alkylating agent in the presence of p-TsOH (acid catalysis).

  • Mechanism: The N7 position is sterically blocked by the acetyl groups, and the electronic environment favors N9 substitution or rearrangement.

  • Deprotection: Mild alkaline hydrolysis removes the acetyl groups.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Hydrolysis of C6-Cl to C6-OHEnsure strictly anhydrous solvents. Lower temperature (<80°C).
High N7 Ratio Kinetic control / StericsSwitch to Method B (PTC) or use the Transient Protection strategy.
Incomplete Reaction Poor solubility of purine baseUse DMSO instead of DMF, or add a crown ether (18-Crown-6) to K₂CO₃ reactions.
O-Alkylation Reaction at C6-O (if hydrolyzed)Confirm starting material purity. Ensure C6-Cl is intact before alkylation.

References

  • Regioselective N9 Alkylation Mechanisms

    • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. Journal of Organic Chemistry, 71(23), 8901-8906.[5] Link

  • NMR Differentiation of Isomers

    • Koolman, H., et al. (2024).[6] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Link

  • Synthesis of Acyclovir (Industrial Routes)

    • Wang, Y., et al. (1992).[7][8] Synthesis of Acyclovir from Guanosine. (Cited in Chem Rev Lett, 2025).[8] Link

  • Mitsunobu Reaction on Purines

    • Dandapani, S., & Curran, D. P. (2002).[4][9] Fluorous Mitsunobu reagents and reactions. Tetrahedron, 58, 3855-3864.[4][9] Link

  • Phase Transfer Catalysis

    • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. Link

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of Novel Purine Derivatives

Abstract Purine derivatives represent a cornerstone of antimetabolite chemotherapeutics (e.g., 6-mercaptopurine, fludarabine) and antiviral agents. However, their structural rigidity often leads to poor aqueous solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Purine derivatives represent a cornerstone of antimetabolite chemotherapeutics (e.g., 6-mercaptopurine, fludarabine) and antiviral agents. However, their structural rigidity often leads to poor aqueous solubility, creating significant reproducibility challenges in in vitro assays.[1] This guide outlines a robust, self-validating workflow for screening novel purine analogs. It transitions from a solubility-optimized compound preparation protocol to a high-sensitivity CCK-8 metabolic assay, and finally to mechanistic validation via flow cytometry.

Part 1: Compound Management & Solubilization

The Failure Mode: The most common error in purine screening is not biological inactivity, but "pseudo-cytotoxicity" caused by micro-precipitation. Purine rings are highly hydrophobic and prone to stacking in aqueous media.

Protocol A: The "Step-Down" Solubilization Method

Objective: To introduce hydrophobic purines into culture media without crashing out of solution.

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich, Hybridoma grade).

  • Phosphate Buffered Saline (PBS), pH 7.4 (Pre-warmed to 37°C).

  • Complete Cell Culture Media (e.g., RPMI-1640 + 10% FBS).[2]

Procedure:

  • Primary Stock (1000x): Dissolve the solid purine derivative in 100% anhydrous DMSO to a concentration of 10 mM . Vortex vigorously.

    • Checkpoint: Inspect against light. If cloudy, sonicate at 40 kHz for 5 minutes.

  • Intermediate Dilution (10x):

    • Do NOT add the 100% DMSO stock directly to the cell culture well; the local high concentration causes immediate precipitation.

    • Prepare a 10x working solution (100 µM) by adding 10 µL of Primary Stock to 990 µL of pre-warmed (37°C) complete media.

    • Why? Serum proteins (albumin) in the media help sequester the hydrophobic molecules, acting as a carrier before final dilution.

  • Final Application (1x): Add the Intermediate Dilution to the cell wells to achieve the final 10 µM screening concentration (Final DMSO = 0.1%).

Critical Quality Control (QC): Before adding to cells, measure the absorbance of the "Intermediate Dilution" at 600 nm. An OD > 0.05 indicates micro-precipitation. Discard and re-optimize if this occurs.

Part 2: Primary Screening (Metabolic Competence)

Assay Selection: For purine analogs, the CCK-8 (WST-8) assay is superior to MTT. Purine analogs often induce metabolic stress without immediate membrane rupture. MTT requires solubilization of formazan crystals, a step where loose, dying cells are often washed away, skewing data. CCK-8 produces a water-soluble formazan, allowing continuous monitoring and higher sensitivity.[3]

Table 1: Assay Comparison for Nucleoside Analogs
FeatureMTT AssayCCK-8 (WST-8) AssayImpact on Purine Screening
Readout Insoluble CrystalsSoluble FormazanCCK-8 eliminates solubilization steps that introduce error.
Sensitivity ModerateHighCCK-8 detects subtle metabolic shifts typical of antimetabolites.
Toxicity High (Endpoint only)LowCCK-8 allows time-course measurement (e.g., 24h, 48h, 72h).
Interference High (Reductants)LowLess susceptible to chemical reduction by drug candidates.
Protocol B: The NCI-60 Style Screening Workflow

Objective: Determine IC50 values using a standardized high-throughput approach.

Experimental Setup:

  • Seeding: Seed tumor cells (e.g., HeLa, Jurkat, or CCRF-CEM) in 96-well plates.

    • Adherent: 3,000–5,000 cells/well.

    • Suspension: 10,000–20,000 cells/well.

    • Edge Effect Block: Fill the outer perimeter wells with 200 µL sterile PBS. Do not use these wells for data; evaporation alters drug concentration significantly at the edges.

  • Incubation: Allow cells to adhere/equilibrate for 24 hours.

  • Treatment:

    • Remove old media (adherent) or centrifuge/aspirate (suspension).

    • Add 100 µL of fresh media containing drug dilutions (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., 5-Fluorouracil or Gemcitabine).

  • Exposure: Incubate for 72 hours .

    • Note: Purine analogs act on DNA synthesis (S-phase). Short exposures (<24h) often yield false negatives because the cell must attempt to divide to die.

  • Development:

    • Add 10 µL CCK-8 reagent per well.[4]

    • Incubate 1–4 hours at 37°C.

    • Measure Absorbance at 450 nm (Reference: 650 nm).

Visualization: Screening Workflow

ScreeningWorkflow cluster_prep Compound Prep cluster_assay Assay Execution cluster_analysis Analysis Stock 10mM Stock (100% DMSO) Dilution Intermediate Dilution (Media + FBS) Stock->Dilution QC Turbidity Check (OD 600nm) Dilution->QC Treat Add Drug (72h Incubation) QC->Treat Pass Seed Seed Cells (Inner 60 Wells) Seed->Treat CCK8 Add CCK-8 (1-4h Incubation) Treat->CCK8 Read Read OD 450nm CCK8->Read Norm Normalize to Vehicle Control Read->Norm Curve Non-Linear Regression (Sigmoidal Dose-Response) Norm->Curve Hit Hit Selection (IC50 < 10µM) Curve->Hit

Figure 1: End-to-end workflow for high-throughput cytotoxicity screening of purine derivatives.

Part 3: Mechanistic Validation (Apoptosis vs. Necrosis)

Cytotoxicity data alone is insufficient. A "hit" might simply be lysing cells non-specifically (necrosis), which is undesirable for drug development due to inflammation risks. Purine analogs typically induce apoptosis via the intrinsic mitochondrial pathway or by stalling the replication fork.

Protocol C: Annexin V / Propidium Iodide (PI) Staining

Objective: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis/late apoptosis (Annexin V+/PI+).

  • Harvest: Collect cells after 24h or 48h treatment (earlier than the CCK-8 endpoint to catch the "decision" phase).

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in 100 µL Binding Buffer containing:

    • 5 µL Annexin V-FITC (Binds exposed Phosphatidylserine).

    • 5 µL Propidium Iodide (Stains DNA in permeabilized cells).

  • Analyze: Flow cytometry within 1 hour.

Visualization: Purine Analog Mechanism of Action

MOA cluster_cyto Cytoplasm / Nucleus Drug Purine Analog Trans Nucleoside Transporter (hENT/hCNT) Drug->Trans DNA Incorporation into DNA (Chain Termination) Trans->DNA Enz Inhibition of DNA Polymerase/RNR Trans->Enz Stress Replication Stress (S-Phase Arrest) DNA->Stress Enz->Stress p53 p53 Activation Stress->p53 Mito Mitochondrial Depolarization p53->Mito Bax/Bak CytoC Cytochrome C Release Mito->CytoC Casp Caspase 3/7 Activation CytoC->Casp Death Apoptosis Casp->Death

Figure 2: Canonical signaling pathway for purine analog-induced apoptosis via mitochondrial stress.

References

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen."[5][6] Developmental Therapeutics Program.[5][6][Link]

  • Cai, L., et al. (2019). "Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method." ACS Omega.[Link]

  • Parker, W.B. (2009). "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer." Chemical Reviews.[Link]

  • Dojindo Molecular Technologies. "Cell Counting Kit-8 (CCK-8) Technical Manual." [Link]

  • Stockert, J.C., et al. (2012). "Assays for Viability: A Review." Acta Histochemica.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N9-Alkylation of Purines

Welcome to the technical support center for the N9-alkylation of purines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N9-alkylation of purines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental synthetic transformation. The regioselective alkylation of the N9 position of the purine ring is a critical step in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer nucleoside analogues. However, the inherent electronic properties of the purine heterocycle often lead to competitive alkylation at other nitrogen atoms, primarily N7, and occasionally N3.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues in N9-Alkylation

This section addresses the most frequent problems encountered during the N9-alkylation of purines in a practical question-and-answer format.

Question 1: My primary issue is poor regioselectivity. I'm getting a mixture of N9 and N7 alkylated products. How can I improve the N9 selectivity?

Answer: Achieving high N9/N7 regioselectivity is the most common challenge in purine alkylation. The outcome is a delicate balance of steric, electronic, and solvent effects. Several strategies can be employed to favor the desired N9 isomer.

Causality Analysis: N9 vs. N7 Reactivity

The purine anion, formed after deprotonation by a base, has significant electron density at both the N9 and N7 positions. The N7 position is often considered the site of kinetic attack due to its higher intrinsic nucleophilicity, while the N9 product is typically the thermodynamically more stable isomer.[1] However, this can be influenced by many factors.

Optimization Strategies:
  • Steric Hindrance: This is one of the most powerful tools for directing alkylation to N9.

    • At the C6 Position of the Purine: Introducing a bulky substituent at the C6 position can sterically shield the adjacent N7 position, thus favoring attack at the more accessible N9 position. Even a simple chloro-substituent can influence the N9/N7 ratio.[2] More complex groups, like heteroaryl moieties, can be particularly effective as they can adopt a coplanar conformation that effectively blocks the N7 site.[3][4]

    • Using a Bulky Alkylating Agent: While less common, a sterically demanding alkylating agent may also show a preference for the less hindered N9 position.

    • Employing Protecting Groups: A bulky protecting group can be installed specifically to direct alkylation. For example, the 2,3-dicyclohexylsuccinimide (Cy2SI) group has been shown to promote high N9 regioselectivity.[5]

  • Choice of Base and Solvent: The reaction environment plays a crucial role.

    • Bases: The choice of base affects the nature of the purine anion and its counter-ion. Alkali metal carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred. Cs₂CO₃ is particularly effective due to the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with the purine anion, leaving the N9 position more available for alkylation. Stronger, non-bulky bases like sodium hydride (NaH) can sometimes lead to mixtures.[6]

    • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are standard choices as they effectively solvate the cation while leaving the purine anion reactive. The choice of solvent can influence the solubility of the purine salt and the transition state energies, thereby affecting the N9/N7 ratio.[7][8]

  • Advanced & Alternative Methods:

    • Mitsunobu Reaction: This reaction, which uses an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD), is renowned for its high N9 selectivity.[2][9] The mechanism involves an Sₙ2-type displacement, and the steric bulk of the phosphonium-purine intermediate is thought to direct the alcohol to the N9 position. It is an excellent alternative to traditional Sₙ2 alkylations with alkyl halides.

    • Phase-Transfer Catalysis & Additives: The use of tetrabutylammonium salts, such as tetrabutylammonium fluoride (TBAF)[10] or tetrabutylammonium hydroxide[11], can significantly improve N9 selectivity and reaction rates, often under milder conditions.

    • Host-Guest Chemistry: Encapsulating the purine within a host molecule like β-cyclodextrin has been shown to block the N7 position, leading to excellent N9 selectivity, even in water.[12]

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor N9/N7 Selectivity check_c6 Is there a bulky group at C6? start->check_c6 add_sterics Strategy 1: Increase Steric Hindrance - Use a 6-chloropurine or other bulky C6-substituted purine. - Consider a temporary bulky protecting group. check_c6->add_sterics No check_method Are you using a standard Sₙ2 alkylation? check_c6->check_method Yes add_sterics->check_method use_mitsunobu Strategy 2: Switch to Mitsunobu Reaction - Use the corresponding alcohol with PPh3/DIAD. - Often provides superior N9 selectivity. check_method->use_mitsunobu Yes check_conditions Review Base & Solvent check_method->check_conditions No (e.g., Mitsunobu) end Improved N9 Selectivity use_mitsunobu->end optimize_conditions Strategy 3: Optimize Conditions - Switch base to Cs₂CO₃ or K₂CO₃. - Ensure anhydrous polar aprotic solvent (DMF, MeCN). - Consider additives like TBAF. check_conditions->optimize_conditions Not Optimized check_conditions->end Optimized optimize_conditions->end

Caption: Decision tree for troubleshooting poor N9/N7 regioselectivity.

Question 2: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes and solutions?

Answer: Low conversion can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is needed to identify the root cause.

Potential Causes & Solutions:
  • Inadequate Deprotonation: The N9-H of a typical purine has a pKa in the range of 8-9. The base must be strong enough to effectively deprotonate the purine to form the reactive nucleophile.

    • Solution: Ensure the pKa of your base's conjugate acid is significantly higher than that of the purine. For example, the pKa of HCO₃⁻ (from K₂CO₃) is ~10.3, which is sufficient. If using a weaker base, consider switching to a stronger one like NaH or Cs₂CO₃.

Base pKa of Conjugate Acid Typical Solvents Comments
Potassium Carbonate (K₂CO₃)~10.3DMF, MeCN, AcetoneGood starting point; inexpensive and moderately strong.
Cesium Carbonate (Cs₂CO₃)~10.3DMF, MeCNOften gives higher yields and better N9 selectivity (Cesium effect).
Sodium Hydride (NaH)~36DMF, THF (anhydrous)Very strong base; requires strictly anhydrous conditions. Can sometimes reduce selectivity.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~13.5 (in MeCN)MeCN, THF, CH₂Cl₂Strong, non-nucleophilic organic base. Good for sensitive substrates.
Tetrabutylammonium Fluoride (TBAF)~2.5 (HF pKa)THF, DMFActs as a base and phase-transfer catalyst; promotes rapid, high-yield reactions.[10]
  • Poor Reagent Quality or Purity:

    • Water: The presence of water can quench the purine anion and hydrolyze some alkylating agents. Ensure all reagents and solvents are anhydrous, especially when using highly reactive bases like NaH.

    • Alkylating Agent: Verify the purity of your alkylating agent. If it has degraded, the reaction will not proceed.

    • Solvent: Use high-purity, anhydrous grade solvents. Old bottles of DMF can contain dimethylamine from decomposition, which can act as a competing nucleophile.

  • Suboptimal Temperature or Reaction Time:

    • Temperature: Most alkylations are run between room temperature and 80 °C. If the reaction is sluggish at room temperature, gentle heating is recommended. However, excessive heat can promote the formation of the N7 isomer or lead to decomposition.

    • Microwave Irradiation: Using a microwave reactor can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of side products.[11][13]

  • Poor Solubility:

    • The purine starting material or its salt may not be fully dissolved in the reaction solvent, leading to a slow, heterogeneous reaction.

    • Solution: Choose a solvent in which the purine salt is more soluble (e.g., DMF or DMSO over MeCN for some substrates). Adding a phase-transfer catalyst like a tetrabutylammonium salt can also help.

Question 3: I am using the Mitsunobu reaction for N9-alkylation, but the purification is difficult and yields are inconsistent. How can I optimize this?

Answer: The Mitsunobu reaction is a powerful tool for N9-alkylation, but it is notorious for purification challenges due to stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[2]

Optimization & Purification Strategies:
  • Reagent Stoichiometry and Addition:

    • Use a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate.

    • Perform the reaction at 0 °C or below and add the azodicarboxylate (e.g., DIAD or DEAD) dropwise to a solution of the purine, alcohol, and PPh₃. This helps to control the reaction and minimize side product formation.

  • Purification to Remove Byproducts:

    • Crystallization: TPPO is often crystalline and can sometimes be removed by concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture, causing the TPPO to precipitate.

    • Modified Reagents: Use polymer-supported PPh₃ or fluorous-tagged reagents that allow for easy separation of the byproducts by filtration or specific extraction.

    • Alternative Azodicarboxylates: Using di-2-methoxyethyl azodicarboxylate (DMEAD) can result in byproducts that are more water-soluble, simplifying purification.[2]

    • Chromatography: If all else fails, careful column chromatography is required. A common tactic is to elute with a non-polar solvent first (e.g., hexanes) to wash out some of the less polar byproducts before increasing polarity to elute the desired product.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for a standard Sₙ2 alkylation of a purine?

A: The reaction proceeds in two main steps. First, a base removes the acidic proton from the N9 position of the purine's imidazole ring, creating a purine anion. This anion is a potent nucleophile. In the second step, the anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) in a classic Sₙ2 displacement, forming the new N-C bond and releasing the leaving group.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Attack PurineH Purine-H Base + Base PurineAnion [Purine]⁻ PurineH->PurineAnion Deprotonation BaseH + [Base-H]⁺ PurineAnion2 [Purine]⁻ AlkylX + R-X Product Purine-R PurineAnion2->Product Nucleophilic Attack X_ion + X⁻

Caption: General two-step mechanism for purine N9-alkylation.

Q: How do I choose the right solvent for my reaction?

A: The ideal solvent should dissolve the purine starting material and its corresponding salt, be inert to the reaction conditions, and facilitate an Sₙ2 reaction. Polar aprotic solvents are almost always the best choice.

Solvent Dielectric Constant (ε) Boiling Point (°C) Key Characteristics
DMF 37153Excellent dissolving power for many organic salts. High boiling point allows for heating.
Acetonitrile (MeCN) 3682Lower boiling point, easier to remove under vacuum. May have lower solubility for some purine salts.
DMSO 47189Very high dissolving power and boiling point. Can be difficult to remove completely.
THF 7.566Less polar than the others. Primarily used with very strong bases like NaH.
Q: Are protecting groups necessary for the exocyclic amino groups on adenine or guanine?

A: It depends on the reactivity of your alkylating agent and the reaction conditions. The exocyclic amino groups (N6 on adenine, N2 on guanine) are significantly less nucleophilic than the ring nitrogens. For simple alkyl halides under standard basic conditions (e.g., K₂CO₃/DMF), protection is often not required. However, with highly reactive electrophiles or under certain conditions (e.g., some Mitsunobu reactions), competitive N-alkylation at the exocyclic amine can occur. In these cases, a simple acyl protecting group like benzoyl or acetyl can be used and is typically removed under basic (saponification) or acidic conditions post-alkylation.[14]

Key Experimental Protocols

Protocol 1: General Procedure for N9-Alkylation using K₂CO₃/DMF

This protocol is a robust starting point for the N9-alkylation of many purine derivatives with alkyl halides.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the purine starting material (1.0 eq.).

  • Solvent & Base: Add anhydrous DMF (to make a ~0.1 M solution) followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Reagent Addition: Add the alkyl halide (or tosylate) (1.1-1.2 eq.) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water (3x) and then with brine (1x) to remove the DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the N9-alkylated product.

Protocol 2: General Procedure for N9-Alkylation via Mitsunobu Reaction

This protocol is ideal for coupling purines with primary or secondary alcohols.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve the purine (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by column chromatography. (See Troubleshooting Question 3 for tips on removing byproducts).

References

  • N-9 Alkylation of purines via light-promoted and metal-free radical relay. (n.d.). Royal Society of Chemistry. [Link]

  • Dalton, K. A., & Nakafuku, K. M. (2020). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications. [Link]

  • Toyota, A., Katagiri, N., & Kaneko, C. (1993). Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity. Nucleosides and Nucleotides, 12(10), 1295–1307. [Link]

  • Regioselective alkylation reaction of purines under microwave irradiation. (2021). Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2005). ResearchGate. [Link]

  • Hennen, W. J., et al. (1981). Purine nucleoside synthesis, an efficient method employing nucleoside phosphorylases. Journal of Biological Chemistry. [Link]

  • Rovira, C., et al. (2015). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules, 20(9), 16143–16164. [Link]

  • García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 12(28), 5238–5250. [Link]

  • Tidwell, R., et al. (2005). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(24), 9033–9040. [Link]

  • Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Purine Compounds

From the desk of the Senior Application Scientist Welcome, researchers. Purine and its derivatives are foundational to numerous biological processes and represent a rich source of therapeutic candidates.

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome, researchers. Purine and its derivatives are foundational to numerous biological processes and represent a rich source of therapeutic candidates. However, their planar, aromatic nature and capacity for strong intermolecular hydrogen bonding often lead to poor aqueous solubility—a significant hurdle in the development of reliable and reproducible biological assays.[1][2] Low solubility can lead to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[3][4]

This guide is structured to provide not just solutions, but a foundational understanding of why these issues occur. By understanding the underlying physicochemical principles, you can move from reactive troubleshooting to proactive assay design.

Section 1: The Chemistry of Purine Solubility

Q: Why are my purine compounds so difficult to dissolve in aqueous buffers?

A: The solubility challenge with purine-based molecules stems from a combination of their molecular structure and the forces they exert on each other.

  • High Crystal Lattice Energy: The planar structure of the purine ring system allows the molecules to stack efficiently in a solid state, like a well-organized deck of cards.[1] This stacking is stabilized by strong intermolecular forces, including hydrogen bonds and π-π stacking interactions.[1] A significant amount of energy is required to break apart this stable crystal lattice before the individual molecules can interact with and dissolve in a solvent.

  • Hydrophobicity: The aromatic rings are inherently nonpolar and hydrophobic, which means they do not favorably interact with polar water molecules.[2] This drives them to associate with each other rather than the surrounding aqueous environment.

  • Hydrogen Bonding: Purines have multiple hydrogen bond donors (N-H groups) and acceptors (nitrogen atoms). While this allows them to interact with water, it also promotes strong self-association, where purine molecules bind tightly to each other, contributing to their insolubility.[1]

The interplay of these factors dictates a compound's solubility. To dissolve the compound, the energy of the new interactions between the purine molecule and the solvent must be sufficient to overcome the energy of both the purine-purine interactions in the crystal and the solvent-solvent interactions.

cluster_Purine Purine Molecule Properties cluster_Result Resulting Physicochemical Barriers Planarity Planar Aromatic Structure Stacking Strong π-π Stacking Planarity->Stacking HBonds Hydrogen Bond Donors & Acceptors SelfAssoc Self-Association HBonds->SelfAssoc Hydrophobicity Hydrophobic Surface Area Hydrophobicity->Stacking Lattice High Crystal Lattice Energy Stacking->Lattice Insolubility Poor Aqueous Solubility Lattice->Insolubility Requires high energy to overcome SelfAssoc->Lattice

Key molecular properties of purines contributing to poor solubility.

Section 2: Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses the most common scenarios encountered in the lab.

Q: My compound is listed as "soluble in DMSO," but I see particles in my stock solution. What's wrong?

A: This is a common issue that can arise from several factors:

  • Insufficient Solvent Volume: The amount of DMSO may be too low for the mass of the compound. Double-check your calculations.

  • Compound Purity/Form: The compound may not be in its most soluble form or could contain insoluble impurities.

  • Incomplete Dissolution: The compound may require more energy to dissolve fully. Gentle warming (to 37°C) or brief sonication can help break up the crystal lattice and facilitate dissolution.[5] Always visually inspect your stock solution for clarity before use.

  • Water Contamination: DMSO is highly hygroscopic (it readily absorbs water from the air). Water contamination can significantly reduce its solvating power for highly hydrophobic compounds. Use anhydrous, high-purity DMSO and store it properly with the cap tightly sealed.

Q: My DMSO stock is clear, but the compound precipitates immediately when I add it to my aqueous assay buffer. How do I fix this?

A: This is a classic sign of a compound "crashing out" of solution. It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous assay buffer. The key is to manage the transition from an organic to an aqueous environment.

  • Decrease the Final Compound Concentration: The simplest solution is to test lower concentrations. Your compound's solubility limit in the final assay buffer may be lower than the concentration you are testing.

  • Reduce the Final DMSO Concentration: While counterintuitive, a high final concentration of DMSO (typically >1-2%) can sometimes cause proteins in the buffer (like BSA or serum) to denature and precipitate, which can co-precipitate your compound. Most cell lines can tolerate 0.5% DMSO, while some can handle up to 1% without significant cytotoxicity.[6] However, sensitive primary cells may require concentrations below 0.1%.[6][7] Always run a solvent tolerance control for your specific assay.

  • Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial or stepwise dilution.[8] For example, dilute the DMSO stock 1:10 in buffer, vortex, and then add this intermediate dilution to the final assay well. This gradual change in solvent polarity can sometimes keep the compound in solution.

  • Add Compound to Assay Plate First: Pipette the small volume of DMSO stock into the empty well first, then add the assay buffer on top and mix immediately and thoroughly. This ensures rapid and complete dispersion.

Q: Can I use pH to increase my purine's solubility?

A: Yes, pH manipulation can be a very effective tool, but it must be used with caution. The solubility of purines is often pH-dependent because they have ionizable groups.[9][10]

  • The Principle: Adjusting the pH of the buffer can deprotonate or protonate functional groups on the purine, converting the neutral molecule into a charged salt. These charged species are generally more polar and thus more soluble in water.[11][12] For many purines, increasing the pH to a more alkaline value (e.g., pH 8-9) can deprotonate an N-H group, forming an anion that is more soluble.[9][12] Conversely, for some derivatives, acidification might protonate a ring nitrogen, forming a soluble cation.

  • Causality & Risks:

    • Biological Impact: Ensure the required pH is compatible with your biological system. A pH shift from 7.4 to 8.5 could inactivate your enzyme or stress your cells, leading to misleading results.

    • Compound Stability: The altered pH could cause your compound to degrade over the course of the assay.

    • Reversibility: If you use a high or low pH to create a stock solution, be aware that neutralizing it by adding it to a pH 7.4 assay buffer will convert it back to the less soluble neutral form, potentially causing it to precipitate.[12]

Q: I've tried pH and solvent changes, but my compound still precipitates at the desired concentration. What are solubility-enhancing excipients?

A: Excipients are "inactive" ingredients that can be added to your assay buffer to help keep a hydrophobic compound in solution. They work through various mechanisms, such as forming water-soluble complexes with the compound.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[13][14] The purine molecule can enter this cavity, forming an "inclusion complex" where its hydrophobic parts are shielded from the water, dramatically increasing its apparent solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[13]

  • Surfactants (Detergents): At low concentrations, surfactants like Tween® 80 or Triton™ X-100 can improve the "wettability" of the compound. Above their critical micelle concentration (CMC), they form micelles—tiny spheres with a hydrophobic core and a hydrophilic shell. The purine compound can partition into this hydrophobic core, keeping it solubilized in the bulk aqueous phase. Caution: Surfactants can disrupt cell membranes and denature proteins, so they must be used at very low, empirically determined concentrations.

  • Co-solvents: Small amounts of water-miscible organic solvents other than DMSO can sometimes help. Examples include ethanol, polyethylene glycol (PEG), or glycerol.[8] These can help bridge the polarity gap between the compound and the aqueous buffer.

Excipient TypeCommon ExampleStarting Concentration (in final assay buffer)Mechanism of ActionKey Consideration
Cyclodextrins Hydroxypropyl-β-CD1-10 mMForms a water-soluble inclusion complex.[14]Can sometimes compete with the compound for binding to a target protein.[15]
Surfactants Tween® 800.01% - 0.1% (v/v)Improves wetting; forms micelles to sequester the compound.High potential for assay interference (protein denaturation, cell lysis).
Polymers PEG 4001% - 5% (v/v)Acts as a co-solvent, reducing water's polarity.Can increase viscosity; may affect protein activity.

Section 3: Protocol Toolkit & Decision Workflows

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol provides a standardized method for reliably preparing an initial stock solution.

  • Pre-calculation: Determine the mass of the compound needed to make a stock at a high, round concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Weighing: Accurately weigh the compound into a sterile, low-adsorption microfuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 250 g/mol , you would add 1 mL of DMSO to 2.5 mg of compound.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Hold the vial against a light source. If any solid particles or cloudiness remains, proceed to the next step. If it is perfectly clear, proceed to step 8.

  • Energy Input (if needed):

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Warming: Place the vial in a 37°C water bath or heat block for 10-15 minutes. Vortex again.

  • Final Inspection: Re-inspect the solution. If it is not perfectly clear at this stage, it is likely that you have exceeded the compound's maximum solubility in DMSO. You will need to remake the stock at a lower concentration.

  • Aliquoting and Storage: Once the solution is clear, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C in tightly sealed tubes.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address compound precipitation in an aqueous assay buffer.

A decision workflow for troubleshooting compound precipitation.

Section 4: Best Practices & Assay Design

Proactive measures can prevent solubility issues from compromising your data.

  • Determine Kinetic Solubility Early: Don't wait for a problem. Use a high-throughput method like turbidimetric solubility measurement to determine the kinetic solubility of your key compounds in your specific assay buffer early in the process.[16][17] This provides an upper concentration limit before you even begin your dose-response experiments.

  • Validate Your Solvent: Always include a "solvent control" in your experiments.[18] This is a set of wells that receives the same concentration of DMSO (or other solvent/excipient) as your highest compound concentration, but without the compound itself. This ensures that the solvent vehicle is not causing the observed biological effect.

  • Be Mindful of "Molecular Obesity": In drug discovery, there is a tendency to increase lipophilicity to improve target binding.[2] This can lead to "molecular obesity," where compounds become large, greasy, and poorly soluble.[2] Be aware that structural changes made to improve potency can negatively impact solubility.[19][20]

  • The Impact on Data: Poor solubility is a primary cause of poor correlation between different assay formats (e.g., biochemical vs. cell-based) and can lead to artificially high IC50 values.[16] If a compound precipitates, its effective concentration in the assay is lower than its nominal concentration, making it appear less potent.[3][16]

Section 5: Frequently Asked Questions (FAQs)

Q: Can I filter my final working solution if I see a precipitate? A: No. Filtering will remove the precipitated (and likely active) compound, meaning the concentration of your solution will be unknown and lower than you intended. The goal is to keep the compound fully dissolved, not to remove the undissolved portion.

Q: My compound is colored. How does this affect my solubility assessment? A: If you are visually inspecting for precipitation, a colored compound can make it difficult. Furthermore, in absorbance-based assays (like MTT), the compound's own color can interfere with the reading.[21] You must run a "compound only" control (compound in media, no cells) to measure and subtract this background absorbance.[18]

Q: How long can I store my diluted compound in assay buffer? A: This is compound-dependent and relates to both solubility and stability. For poorly soluble compounds, precipitation can be time-dependent. It is best practice to prepare working dilutions immediately before adding them to the assay plate. Avoid preparing large batches of diluted compound in aqueous buffer and storing them for hours or days.

References

  • Cymeriusz-Vaz, M. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Google.
  • Gómez-Lechón, M. J., et al. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scientific Research Publishing.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Kieler, I. N., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Loftsson, T., & Jarho, P. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2025, October 13).
  • Vaskevich, A. (n.d.).
  • Liu, Y., et al. (2010). Study on the effect of pH value on the solubility of uric acid.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Kawabata, K., et al. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed.
  • Hedrick, C. E., & McDougall, G. (1968). Effect of pH on polarity of purines and pyrimidines. PubMed.
  • Probst, D. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Nagarsenker, M. S. (2018, September 15).
  • Roquette. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Gani, O. A. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online.
  • Steed, R. (2023, October 20). Why improving the PH value in urine could improve the solubility of uric acid?. Quora.
  • ResearchGate. (2022, September 5).
  • BMG LABTECH. (2023, April 6).
  • Lipinski, C. (2016). Poor aqueous solubility - An industry wide problem in drug discovery.

Sources

Troubleshooting

Assessing the stability of chloropurine derivatives under experimental conditions

Welcome to the Chloropurine Stability Technical Support Hub. This guide is designed for medicinal chemists and analytical scientists working with 6-chloropurine (6-CP) and its C2/C8-substituted derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chloropurine Stability Technical Support Hub. This guide is designed for medicinal chemists and analytical scientists working with 6-chloropurine (6-CP) and its C2/C8-substituted derivatives. These scaffolds are critical intermediates in nucleoside analog synthesis but possess specific vulnerabilities to nucleophilic attack that can compromise experimental data.

Module 1: Chemical Stability & Hydrolysis Mechanisms

Current Status: Active Severity: Critical

The Core Issue: Nucleophilic Aromatic Substitution (

)

The defining feature of chloropurines is the electron-deficient pyrimidine ring, which activates the chlorine atom at the C6 position as a leaving group. While this reactivity is desired for synthesis, it is the primary cause of instability during storage and assay conditions.

Mechanism of Degradation: In aqueous media, particularly at pH > 7.5, the hydroxide ion (


) acts as a nucleophile, attacking the C6 carbon. This leads to the displacement of chloride and the formation of hypoxanthine  (6-hydroxypurine) derivatives. This reaction is irreversible and temperature-dependent.

Key Technical Insight: Unlike standard alkyl halides, chloropurines do not degrade via


 or 

mechanisms. They follow an

pathway.[1][2] Therefore, steric hindrance around the C6 position (if you are designing derivatives) can improve stability, but electron-withdrawing groups (EWGs) at N7 or N9 will accelerate hydrolysis by further reducing electron density at C6.
Visualizing the Degradation Pathway

The following diagram illustrates the critical failure point where aqueous basic conditions trigger the conversion to the inactive hypoxanthine form.

ChloropurineHydrolysis CP 6-Chloropurine (Active Scaffold) Complex Meisenheimer-like Transition State CP->Complex + OH- OH Nucleophile (OH- / High pH) OH->Complex Hypo Hypoxanthine (Degradant) Complex->Hypo Elimination Cl Free Chloride (Cl-) Complex->Cl Leaving Group

Figure 1: The


 hydrolysis pathway. High pH facilitates the attack of hydroxide on the C6 position, expelling chloride.
Module 2: Analytical Method Optimization (HPLC)

Objective: Establish a "Stability-Indicating" Method. Common Error: Using standard generic gradients (0.1% Formic Acid) without verifying on-column stability.

Protocol: Recommended HPLC Conditions

To accurately assess stability without inducing degradation during the analysis, you must suppress the ionization of the purine nitrogens and avoid alkaline mobile phases.

ParameterRecommendationRationale
Column C18 (End-capped), 3.5µm or smallerEnd-capping reduces silanol interactions which can cause peak tailing for basic purines.
Mobile Phase A 10-20 mM Ammonium Phosphate (pH 3.0 - 4.5)Acidic pH suppresses hydrolysis. Phosphate buffers provide sharper peaks than Formate for purines.
Mobile Phase B Acetonitrile (ACN)Methanol can theoretically act as a nucleophile (metholysis) under high pressure/temp, though rare. ACN is safer.
Detection UV @ 265 nmThe

for the chloropurine core. Hypoxanthine absorbs closer to 250 nm; use a PDA detector to track spectral shifts.
Temperature 25°C - 30°CDo not exceed 40°C. Higher column temperatures accelerate on-column hydrolysis.
Troubleshooting Guide: Analytical Anomalies

Q: I see a "ghost peak" eluting earlier than my main peak. What is it? A: This is likely the hydrolysis product (Hypoxanthine derivative).

  • Verification: Check the UV spectrum.[3] 6-Chloropurine has a distinct

    
     ~265 nm.[4] Hypoxanthine derivatives often shift to ~250 nm.
    
  • Root Cause: If the peak area increases over time in the autosampler, your sample solvent is too basic or aqueous.

Q: My recovery is low, but no degradation peaks are visible. A: Check for precipitation.

  • Explanation: Chloropurines have poor water solubility (~2.5 mg/mL). If you dilute a DMSO stock 100x into water for injection, the compound may crash out.

  • Fix: Use a diluent of 50:50 Water:ACN.

Workflow: Method Development Decision Tree

HPLC_Troubleshooting Start Start: Peak Shape/Recovery Issue Check_Solubility Is the sample cloudy? Start->Check_Solubility Precipitation Precipitation Issue: Increase Organic Ratio in Diluent Check_Solubility->Precipitation Yes Check_Ghost New 'Ghost' Peaks appearing? Check_Solubility->Check_Ghost No Check_RT Is Retention Time shifting? Check_pH Check Mobile Phase pH Check_RT->Check_pH Yes Good Method Validated Check_RT->Good No Check_Ghost->Check_RT No Hydrolysis Hydrolysis Detected: 1. Lower Autosampler Temp (4°C) 2. Acidify Sample Diluent Check_Ghost->Hydrolysis Yes (Earlier eluting)

Figure 2: Diagnostic logic for identifying stability issues during HPLC analysis.

Module 3: Storage, Handling & Buffer Selection

Context: Experimental design often requires buffers. Choosing the wrong one will destroy your compound before the experiment begins.

Buffer Incompatibility List

Do NOT use the following buffers for long-term incubations (>1 hour) with chloropurines:

  • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine. It can react with the C6-Cl via aminolysis, forming an adenine derivative.

  • Glycine: Contains an amine. Same risk as Tris.

  • High pH Carbonate/Bicarbonate: The high pH (>9) guarantees rapid hydrolysis.

Safe Buffers:

  • Phosphate (PBS) at pH < 7.4.[5]

  • HEPES (Sterically hindered, less nucleophilic, but keep pH neutral).

  • Acetate (Excellent for stability, pH 4-5).

Storage Protocol (Self-Validating)

To ensure your stock solution is valid, follow this "Thaw-Check" loop:

  • Solvent: Dissolve in anhydrous DMSO (Solubility ~27 mg/mL). Avoid DMF if possible as it can decompose to form amines over time.

  • Temperature: Store at -20°C (Stable for ~1 month) or -80°C (Stable for ~6 months).

  • The "Thaw-Check": Upon thawing, inspect for precipitate. Sonicate for 5 minutes. If using for a kinetic assay, run a T=0 HPLC injection immediately.

References
  • Solubility & Solvent Effects

    • Wang, J., et al. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Robins, M. J., et al. (2004).[1]

      
       Iodination of 6-Chloropurine Nucleosides. Organic Letters.
      
  • Hydrolysis Kinetics & pH Dependence

    • Pinna, M., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions. Reaction Chemistry & Engineering. (Contextual grounding on chlorohydrin/halide hydrolysis kinetics).
  • General Purine Stability Data

    • Cayman Chemical.[4] 6-Chloropurine Product Information & Stability Data.

Sources

Optimization

Scale-up synthesis considerations for purine intermediates

Current Status: [ONLINE] Operator: Senior Application Scientist Topic: Scale-Up Synthesis of Purine Intermediates Welcome to the PurineScale Support Center. You have reached the Tier 3 Engineering Desk.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: [ONLINE] Operator: Senior Application Scientist Topic: Scale-Up Synthesis of Purine Intermediates

Welcome to the PurineScale Support Center.

You have reached the Tier 3 Engineering Desk. We understand that scaling purine chemistry (from gram to kilogram) presents unique non-linear challenges—specifically regarding regiocontrol , exotherm management , and solubility .

Below are the resolved tickets for the most critical failure modes encountered in purine process development.

TICKET #001: Regioselectivity Drift (N9 vs. N7)

User Report: "We optimized an alkylation reaction on a 5g scale achieving a 20:1 N9:N7 ratio. Upon scaling to 2kg, the ratio dropped to 6:1, and the N7 isomer is difficult to purge."

Root Cause Analysis

Purine alkylation/glycosylation is governed by a competition between Kinetic Control (N7) and Thermodynamic Control (N9) .

  • N7 Position: More nucleophilic (electron-rich) due to the lone pair availability, leading to rapid kinetic attack.

  • N9 Position: Thermodynamically more stable product (often due to steric factors and dipole minimization), but forms slower.

On a small scale, efficient heating ensures the reaction reaches thermodynamic equilibrium (converting kinetic N7 to thermodynamic N9). On a large scale, poor heat transfer or concentration gradients (local cooling upon reagent addition) can trap the system in the kinetic (N7) state [1].

Resolution Protocol: The Vorbrüggen Standard

For scale-up, rely on silylation-mediated coupling (Vorbrüggen conditions) rather than direct alkylation, as it provides a homogeneous system that drives thermodynamic equilibration.

Step-by-Step Correction:

  • Silylation: Convert the purine base to its bis-silylated form using BSA (N,O-bis(trimethylsilyl)acetamide) or HMDS. This solubilizes the "brick dust" purine.

  • Lewis Acid Activation: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Thermal Equilibration (The Fix):

    • Small Scale: Often run at reflux for 1 hour.

    • Large Scale: You must hold the reaction at elevated temperature (

      
      C) for an extended period after addition to allow the N7 
      
      
      
      N9 rearrangement to occur. Monitor by HPLC until the N7 isomer stabilizes at
      
      
      .
Visual Logic: Regioselectivity Pathway

PurineRegio Start Silylated Purine + Electrophile Intermediate Sigma-Complex Intermediate Start->Intermediate Lewis Acid N7 N7-Isomer (Kinetic Product) Intermediate->N7 Fast (Low Temp) N9 N9-Isomer (Thermodynamic Product) Intermediate->N9 Slow (High Temp) N7->N9 Thermal Rearrangement (Requires Heat + Time)

Figure 1: Kinetic vs. Thermodynamic pathways in purine alkylation. The N7 product can rearrange to N9 if sufficient thermal energy is provided.

TICKET #002: Thermal Runaway During POCl3 Quench

User Report: "During the chlorination of hypoxanthine (50kg scale), we quenched the reaction mixture into water. A massive delayed exotherm occurred 30 minutes later, overwhelming the condenser."

Root Cause Analysis

This is a classic "latent exotherm" scenario. The hydrolysis of Phosphoryl Chloride (


) is not instantaneous.[1][2]
  • Phase 1:

    
     reacts with water to form Phosphorodichloridic acid (
    
    
    
    )
    .[2] This intermediate is metastable and accumulates if the temperature is kept too low or mixing is poor [2].
  • Phase 2: The accumulated

    
     suddenly decomposes to phosphoric acid and HCl, releasing massive heat instantly.
    
Resolution Protocol: Controlled Inverse Quench

NEVER add water to the reaction mixture (Direct Quench) on scale. Always use an Inverse Quench .

ParameterSpecificationReason
Quench Mode Inverse (Add Rxn Mix

Water)
Prevents accumulation of unreacted POCl3 in the vessel.
Temperature Maintain Quench mass at 50-60°C High enough to prevent accumulation of metastable intermediates (

), low enough to control HCl off-gassing.
pH Control Co-feed NaOH/KOH to maintain pH 7-9Neutralizes HCl immediately; prevents product degradation.
Agitation Max RPM (High Shear)Poor mixing creates "hot spots" of unhydrolyzed reagent.
Visual Logic: Safety Workflow

POCl3Safety Reaction Reaction Mixture (Purine + POCl3) QuenchTank Quench Tank (Water/Base, 50-60°C) Reaction->QuenchTank Slow Dosing (Inverse Quench) Intermediate Metastable HOPOCl2 QuenchTank->Intermediate First Hydrolysis Intermediate->Intermediate ACCUMULATION (If Temp < 20°C) SafeWaste Hydrolyzed Waste (H3PO4 + Salts) Intermediate->SafeWaste Immediate Decomposition (Due to Temp > 50°C)

Figure 2: Safe quenching workflow for POCl3. Maintaining temperature prevents the accumulation of explosive intermediates.

TICKET #003: "Brick Dust" Solubility Handling

User Report: "Our intermediate is insoluble in DCM, EtOAc, and Water. We cannot transfer the slurry from the reactor."

Root Cause Analysis

Purines possess high lattice energy due to extensive hydrogen bonding and


-stacking [3]. They act like "brick dust" (highly insoluble solids), making standard liquid-liquid extraction impossible on scale.
Resolution Protocol: Solubilization Strategies

Do not fight the solubility; change the solid-state properties.

Option A: The "Transient Solubilization" (Silylation)

  • Method: Add BSA or HMDS to the slurry.

  • Result: The silylated purine is lipophilic and soluble in Toluene or DCM.

  • Use Case: Moving the material to the next reactor or performing filtration to remove inorganic salts.

Option B: Salt Formation

  • Method: Form the Tosylate (TsOH) or Hydrochloride salt.

  • Result: Purine salts often have better solubility in polar organic solvents (MeOH, IPA) or distinct crystallization profiles compared to the free base.

  • Use Case: Purification by crystallization.

Option C: Dipolar Aprotic Solvents (Last Resort)

  • Solvents: DMSO, NMP.

  • Warning: These are difficult to remove. If used, wash the product with water extensively to remove the solvent, as residual DMSO can poison downstream hydrogenation catalysts (Pd/C).

TICKET #004: Impurity Profiling (Pd Removal)

User Report: "After a Suzuki coupling at C6, we have 500 ppm residual Palladium. Standard charcoal treatment failed."

Root Cause Analysis

Purine nitrogens (N7/N9) are excellent ligands for transition metals. Palladium coordinates tightly to the purine ring, rendering standard activated carbon ineffective [4].

Resolution Protocol: Scavenger Resins
  • Reagent: Use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) or Trimercaptotriazine (TMT).

  • Process:

    • Dissolve crude purine in THF/MeOH.

    • Add scavenger (5-10 wt% relative to product).

    • Stir at 50°C for 4 hours (Heat is required for ligand exchange).

    • Filter hot.

  • Validation: Test via ICP-MS. Target is <10 ppm.

References
  • Regioselectivity Mechanisms: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[3] (Vertex AI Search Result 1.1). 3[2][4]

  • POCl3 Safety: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (Vertex AI Search Result 1.11). 1

  • Solubility Issues: Overcoming poor solubility in active ingredient processing. (Vertex AI Search Result 1.16). 5

  • Impurity Control: Impurity Profiling in APIs - BOC Sciences. (Vertex AI Search Result 1.3).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioavailability of Penciclovir Prodrugs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Need for a Penciclovir Prodrug Penciclovir is a potent antiviral agent, a guanine analogue active against herpes simplex viruses (HSV-1, H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Penciclovir Prodrug

Penciclovir is a potent antiviral agent, a guanine analogue active against herpes simplex viruses (HSV-1, HSV-2) and varicella-zoster virus (VZV).[1][2] Its mechanism of action relies on its conversion to penciclovir triphosphate within virus-infected cells. This active metabolite then inhibits viral DNA polymerase, a crucial enzyme for viral replication.[2][3] A key therapeutic advantage of penciclovir is the prolonged intracellular half-life of its triphosphate form, which exceeds 12 hours in infected cells, allowing for less frequent dosing compared to older antivirals like acyclovir.[1][4]

Despite its potent antiviral activity, penciclovir itself suffers from a significant drawback: very poor oral bioavailability.[4][5] This limitation severely restricts its utility as an oral therapeutic, as it cannot achieve systemic concentrations sufficient for treating widespread infections. To overcome this hurdle, medicinal chemists developed prodrugs—inactive precursor molecules that are efficiently absorbed and subsequently metabolized in the body to release the active parent drug, penciclovir.[2][5] The most successful and widely used of these is famciclovir.[6]

Famciclovir: The Primary Prodrug of Penciclovir

Famciclovir is the diacetyl 6-deoxy oral prodrug of penciclovir.[3] Its chemical structure is designed for high absorption from the gastrointestinal tract. Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism in the intestinal wall and liver to yield the active penciclovir.[1][6] This efficient conversion process is the key to its clinical success.

Mechanism of Metabolic Activation

The biotransformation of famciclovir to penciclovir is a two-step process involving deacetylation and oxidation. This elegant metabolic pathway ensures that high concentrations of the active drug reach systemic circulation, a feat unachievable with oral penciclovir alone.

  • De-acetylation: The two acetyl groups on the famciclovir molecule are hydrolyzed.

  • Oxidation: The final conversion step to penciclovir is catalyzed by the enzyme aldehyde oxidase.[7]

This metabolic conversion is highly efficient, with little to no famciclovir detected in plasma or urine after oral administration.[3][6]

G cluster_absorption Gastrointestinal Tract & Liver cluster_circulation Systemic Circulation FCV Famciclovir (Diacetyl 6-deoxy Penciclovir) Intermediate 6-deoxy Penciclovir (Inactive Metabolite) FCV->Intermediate De-acetylation (Esterases) PCV Penciclovir (Active Drug) Intermediate->PCV Oxidation (Aldehyde Oxidase) PCV_Circ Penciclovir PCV->PCV_Circ Enters Bloodstream

Caption: Metabolic activation pathway of Famciclovir to Penciclovir.

Comparative Bioavailability and Pharmacokinetics

The primary goal of developing famciclovir was to dramatically improve the systemic exposure to penciclovir. Experimental data from human pharmacokinetic studies validate this strategy. Oral administration of penciclovir results in negligible bioavailability, whereas famciclovir delivers high and predictable levels of the active drug.[4][5]

The absolute bioavailability of penciclovir from oral famciclovir is approximately 77%.[3][4] This high bioavailability ensures that therapeutic concentrations are reliably achieved in patients. The table below summarizes key pharmacokinetic parameters following the oral administration of a 500 mg dose of famciclovir to healthy volunteers.

ParameterValueDescriptionCitation
Bioavailability (F) 77 ± 8%The fraction of the administered dose that reaches systemic circulation as penciclovir.[3]
Tmax (Time to Peak) ~0.9 hoursThe time it takes to reach the maximum plasma concentration of penciclovir.[7]
Cmax (Peak Concentration) ~3.3 µg/mLThe maximum plasma concentration of penciclovir achieved.[7]
t½ (Elimination Half-life) ~2.3 hoursThe time required for the plasma concentration of penciclovir to reduce by half.[3]

Data presented are mean values compiled from studies in healthy adult volunteers.

This pharmacokinetic profile contrasts sharply with that of oral acyclovir, another common antiherpetic, which has a much lower and more variable oral bioavailability of 10-30%.[8] The improved and more consistent bioavailability of penciclovir via famciclovir allows for more reliable dosing and therapeutic outcomes.[4]

Experimental Methodology: Assessing Oral Bioavailability In Vivo

Determining the oral bioavailability of a prodrug like famciclovir requires a rigorously designed clinical study. The gold standard is a crossover bioequivalence study, which compares the pharmacokinetic profile of the oral drug to an intravenous (IV) administration of the active metabolite.

Protocol: Single-Dose Crossover Bioavailability Study

This protocol outlines the essential steps for a study designed to determine the absolute bioavailability of penciclovir from an oral famciclovir dose.

Objective: To determine the key pharmacokinetic parameters (AUC, Cmax, Tmax) and absolute bioavailability (F) of penciclovir following a single oral dose of famciclovir compared to a single IV dose of penciclovir.

Study Design:

  • Type: Open-label, randomized, two-period, crossover study.[9]

  • Subjects: Healthy adult volunteers (e.g., n=20-30).[9][10]

  • Phases:

    • Period 1: Subjects receive either a single oral dose of famciclovir (e.g., 500 mg) or a single IV dose of penciclovir (e.g., 400 mg).[3]

    • Washout Period: A sufficient time (e.g., at least 48 hours) to ensure complete elimination of the drug from the body.[9]

    • Period 2: Subjects receive the alternate treatment.

Methodology:

  • Subject Screening & Enrollment: Volunteers undergo health screening to ensure they meet inclusion criteria. Informed consent is obtained.

  • Dosing:

    • Oral: Subjects, typically after an overnight fast, receive a single tablet of famciclovir with a standardized volume of water.

    • Intravenous: Subjects receive a slow intravenous infusion of penciclovir over a set period (e.g., 1 hour).[11]

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points. An indwelling cannula is often used to avoid multiple venipunctures.[9]

    • Typical time points: Pre-dose (0 hr), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Blood is collected in tubes containing an anticoagulant (e.g., heparin).[10]

    • Samples are centrifuged (e.g., 3000 x g for 10 minutes) to separate plasma.[10][12]

    • Plasma is transferred to labeled cryovials and stored at -20°C or lower until analysis.[10]

  • Bioanalytical Analysis:

    • Penciclovir concentrations in plasma are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity.[10][13][14]

    • The method must be validated for linearity, accuracy, precision, and selectivity as per regulatory guidelines.[13]

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data for each subject are plotted.

    • Pharmacokinetic parameters are calculated:

      • AUC (Area Under the Curve): Calculated using the trapezoidal rule. This represents the total drug exposure over time.[15]

      • Cmax and Tmax: Obtained directly from the observed data.

      • Absolute Bioavailability (F): Calculated using the formula: F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV)[15]

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis A Subject Enrollment (Healthy Volunteers) B Randomization into Two Crossover Groups A->B C Period 1: Administer Oral Famciclovir or IV Penciclovir B->C D Serial Blood Sampling (0-24 hours) C->D E Washout Period (>48 hours) D->E F Period 2: Administer Alternate Treatment E->F G Serial Blood Sampling (0-24 hours) F->G H Plasma Separation (Centrifugation) G->H I Bioanalysis (LC-MS/MS) Quantify Penciclovir H->I J Pharmacokinetic Modeling (Calculate AUC, Cmax) I->J K Calculate Absolute Bioavailability (F) J->K

Caption: Workflow for a clinical bioavailability study.

Conclusion and Scientific Implications

The development of famciclovir represents a classic and highly successful application of prodrug chemistry to overcome the pharmacokinetic limitations of a potent parent drug. By masking the polar functional groups of penciclovir, famciclovir achieves excellent oral absorption, followed by efficient metabolic conversion to release the active antiviral agent. The resulting 77% oral bioavailability is a dramatic improvement over oral penciclovir and offers a more reliable and predictable therapeutic profile than older antivirals like acyclovir.[3][4]

For researchers in drug development, the famciclovir-penciclovir pair serves as an exemplary case study. It underscores the importance of integrating medicinal chemistry, metabolism studies, and clinical pharmacology to optimize drug delivery. The experimental protocols outlined here represent the standard approach for validating the success of such a strategy, providing the robust data necessary for regulatory approval and clinical adoption.

References

  • Famciclovir: An overview. (2017, May 5). UpToDate.
  • What is the mechanism of Famciclovir? (2024, July 17). Patsnap Synapse. [Link]

  • Famvir - accessdata.fda.gov. (n.d.). FDA. [Link]

  • HPLC Method for the Determination of Penciclovir in Human Plasma and Application to a Bioequivalence Study. (n.d.). Journal of Chromatographic Science. [Link]

  • Boike, S. C., et al. (1996). The clinical pharmacokinetics of famciclovir. Clinical Pharmacokinetics, 31(1), 1-11. [Link]

  • FAMCICLOVIR Product Monograph. (2010, February 22). Novartis. [Link]

  • A new validated RP- HPLC method for determination of penciclovir in human plasma. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 237-240. [Link]

  • A Simple and Rapid HPLC Method for Determination of Penciclovir C... (2000, July 1). Ingenta Connect. [Link]

  • Determination of Penciclovir in Human Plasma Using LC with Fluorescence Detection: Application to a Bioequivalence Study. (2008). Journal of Chromatographic Science. [Link]

  • Sacks, S. L. (1996). Use of Penciclovir and Famciclovir in the Management of Genital Herpes. Infections in Medicine. [Link]

  • Pue, M. A., & Benet, L. Z. (1993). Pharmacokinetics of famciclovir in man. Antiviral chemistry & chemotherapy, 4(Suppl 1), 47-55. [Link]

  • Safrin, S., et al. (2002). Pharmacokinetics and Safety of Famciclovir in Children with Herpes Simplex or Varicella-Zoster Virus Infection. Antimicrobial Agents and Chemotherapy, 46(7), 2238-2243. [Link]

  • Sebbag, L., et al. (2016). Pharmacokinetic modeling of penciclovir and BRL42359 in the plasma and tears of healthy cats to optimize dosage recommendations for oral administration of famciclovir in. American Journal of Veterinary Research, 77(8), 843-853. [Link]

  • Tsujimura, K., et al. (2010). Pharmacokinetics of Penciclovir After Oral Administration of Its Prodrug Famciclovir to Horses. Journal of Veterinary Medical Science, 72(3), 357-361. [Link]

  • Thomasy, S. M., et al. (2012). Pharmacokinetics of penciclovir in healthy cats following oral administration of famciclovir or intravenous infusion of penciclovir. American Journal of Veterinary Research, 73(7), 1064-1072. [Link]

  • Tsujimura, K., et al. (2010). Pharmacokinetics of Penciclovir after Oral Administration of its Prodrug Famciclovir to Horses. Journal of Veterinary Medical Science. [Link]

  • Pharmacokinetic Evaluation and Bioavailability Profiling of Novel Antiviral Compounds. (2024). Journal of Antivirals & Antiretrovirals. [Link]

  • FAMVIR® Product Information. (n.d.). E-lactancia. [Link]

  • Zuba, J. R., et al. (2024). Penciclovir pharmacokinetics after oral and rectal administration of famciclovir in African elephants (Loxodonta africana) shows that effective concentrations can be achieved from rectal administration, despite lower absorption in. American Journal of Veterinary Research. [Link]

  • Tsujimura, K., et al. (2010). Pharmacokinetics of Penciclovir after Oral Administration of its Prodrug Famciclovir to Horses. Journal of Veterinary Medical Science. [Link]

  • Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. (2024). MDPI. [Link]

  • Bioequivalence Study Protocol. (2020, April 28). ClinicalTrials.gov. [Link]

  • Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics. (2021). International Journal of Nanomedicine. [Link]

  • Determining oral bioavailability from AUC data. (2020, December 21). YouTube. [Link]

  • Enhancing the Oral Bioavailability of an Antiviral Drug Acyclovir by Crystal Engineering of Novel Pharmaceutical Cocrystals. (2022). Crystal Growth & Design. [Link]

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Comparative

Comparative Guide to Cross-Reactivity Profiling of Purine-Based Kinase Inhibitors

This guide provides an in-depth comparison and procedural framework for assessing the cross-reactivity of purine-based compounds against a panel of protein kinases. As purine analogs often target the highly conserved ATP...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and procedural framework for assessing the cross-reactivity of purine-based compounds against a panel of protein kinases. As purine analogs often target the highly conserved ATP-binding site, understanding their selectivity is a critical step in drug discovery to mitigate off-target effects and uncover potential polypharmacology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of kinase inhibitors.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[1][2] The human kinome consists of over 500 members, many of which share structural similarities within their ATP-binding pockets.[1] Purine-based compounds, due to their structural resemblance to the endogenous ligand ATP, are a prominent class of kinase inhibitors.[3][4][5] However, this mimicry is a double-edged sword; it provides a strong basis for potent inhibition but also creates a significant risk of cross-reactivity, where a compound inhibits multiple kinases beyond its intended target.[6]

Comprehensive profiling is therefore not merely a characterization step but a fundamental necessity. It allows researchers to:

  • Identify Off-Target Liabilities: Unintended kinase inhibition can lead to cellular toxicity and adverse clinical side effects.[7]

  • Uncover Polypharmacology: In some cases, hitting multiple targets can be therapeutically beneficial, leading to the development of effective multi-targeted inhibitors.[8][9]

  • Guide Lead Optimization: Understanding the structure-activity relationship (SAR) across the kinome provides crucial data for medicinal chemists to refine compound selectivity.[7]

  • Validate Research Tools: For inhibitors used in basic research, knowing the complete target profile is essential for correctly interpreting experimental results.[9]

Comparing Kinase Assay Platforms for Profiling

The selection of an appropriate assay platform is a critical decision that impacts data quality, throughput, and physiological relevance. Biochemical kinase assays can be broadly categorized into activity assays, which measure product formation, and binding assays, which measure the physical interaction between the inhibitor and the kinase.[1]

Assay PlatformPrincipleAdvantagesDisadvantagesBest For
Radiometric Assays Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[1]Considered the "gold standard"; directly measures catalytic activity without modified components.[1]Requires handling of radioactive materials; lower throughput; waste disposal concerns.Validating results from other platforms; detailed mechanistic studies.
Luminescence-Based (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the reaction, which is converted to a light signal.[10]High sensitivity and dynamic range; non-radioactive; highly amenable to high-throughput screening (HTS).[10][11]Indirect measurement; potential for interference from ATP- or ADP-hydrolyzing enzymes in impure samples.Large-scale panel screening; lead discovery and optimization.[10]
Fluorescence-Based (e.g., TR-FRET, FP) Detects product formation or inhibitor binding using fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP).[]Non-radioactive; high-throughput; homogeneous (no-wash) formats are common.[]Can be prone to compound interference (autofluorescence); may require modified substrates or antibodies.HTS campaigns; fragment-based screening.
Cell-Based Assays Measures the inhibition of a kinase within a cellular context by quantifying the phosphorylation of its downstream substrates.[][13][14]Provides physiologically relevant data, accounting for cell permeability and intracellular ATP concentrations.[13]More complex workflow; lower throughput; data can be influenced by other cellular pathways.[]Validating in vitro hits in a biological system; target engagement studies.

Causality Behind Platform Choice: For large-scale cross-reactivity profiling, luminescence-based assays like ADP-Glo™ offer the best balance of throughput, sensitivity, and operational simplicity, making them a preferred choice for screening hundreds of kinases in parallel.[10] Radiometric assays, while being the gold standard, are often reserved for orthogonal validation of key findings due to their logistical challenges.[1]

Experimental Design: Profiling a Hypothetical Purine Analog (Cpd-X)

This section details a comprehensive workflow for profiling a novel purine-based compound, "Cpd-X," against a 96-kinase panel using the ADP-Glo™ luminescence-based assay platform.

3.1. Overall Experimental Workflow

The process follows a logical progression from initial preparation to final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis prep_reagents Prepare Assay Buffers, Kinase Stocks, Substrates add_kinase Dispense Kinase Panel to Assay Plate prep_reagents->add_kinase prep_compound Prepare Cpd-X Serial Dilution Plate add_compound Add Cpd-X Dilutions & Controls prep_compound->add_compound add_kinase->add_compound start_reaction Initiate Reaction with ATP/Substrate Mix add_compound->start_reaction incubate Incubate at RT start_reaction->incubate stop_reaction Stop Reaction & Deplete Remaining ATP incubate->stop_reaction add_detection Add Detection Reagent to Convert ADP to ATP stop_reaction->add_detection generate_signal Generate Luminescent Signal with Luciferase add_detection->generate_signal read_plate Read Luminescence generate_signal->read_plate calc_inhibition Calculate % Inhibition vs. Vehicle Control read_plate->calc_inhibition plot_data Generate Heatmap & Selectivity Profile calc_inhibition->plot_data interpret Interpret Cross-Reactivity plot_data->interpret G Kinome Kinome AGC AGC Kinome->AGC CAMK CAMK Kinome->CAMK CMGC CMGC Kinome->CMGC TK TK Kinome->TK Other Other Kinome->Other PKA PKA AGC->PKA ROCK1 ROCK1 AGC->ROCK1 CAMK2A CAMK2A CAMK->CAMK2A CDK2 CDK2 CMGC->CDK2 CDK5 CDK5 CMGC->CDK5 GSK3b GSK3b CMGC->GSK3b DYRK1A DYRK1A CMGC->DYRK1A ABL1 ABL1 TK->ABL1 SRC SRC TK->SRC EGFR EGFR TK->EGFR INSR INSR TK->INSR CK2a CK2a Other->CK2a key1 >90% key2 50-90% key3 <50%

Caption: Kinome Selectivity Map for Cpd-X.

4.3. Interpreting the Profile

The hypothetical data for Cpd-X reveals several key insights:

  • Primary Target and Potency: Cpd-X is a potent inhibitor of CDK2/CycA (IC₅₀ = 15 nM), its likely primary target.

  • Cross-Reactivity within Families: It shows significant activity against other CMGC family members like CDK5 and GSK3β, which is common for ATP-competitive inhibitors.

  • Cross-Reactivity across Families: The compound also potently inhibits kinases in unrelated families, such as ABL1 (a tyrosine kinase) and PKA (from the AGC family). This "off-target" activity must be investigated. The inhibition of ABL1 could be therapeutically relevant in certain cancers, while the inhibition of PKA could be a source of toxicity.

  • Selectivity: Cpd-X is relatively selective against the TK family members EGFR and INSR, and the CAMK and "Other" kinases tested. This information is valuable for guiding efforts to improve its selectivity profile.

The development of selective kinase inhibitors is a complex but essential task. [8][17]By systematically profiling compounds like Cpd-X against large kinase panels and using robust, high-throughput assay technologies, researchers can gain a deep understanding of their activity and cross-reactivity, enabling the rational design of safer and more effective medicines. [7]

References
  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-45. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]

  • Purine Analogues as Kinase Inhibitors: A Review | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Singh, P., & Kaur, M. (2015). Purine Analogues as Kinase Inhibitors: A Review. Mini reviews in medicinal chemistry, 15(8), 675–696. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. (n.d.). Enzo Life Sciences. Retrieved February 19, 2026, from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved February 19, 2026, from [Link]

  • Kettle, A. P., et al. (2007). A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Endocrinology, 148(1), 317–326. [Link]

  • Miljković, F., & Rdf, F. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC bioinformatics, 13, 221. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 920–931. [Link]

  • Volonté, C., & Greene, L. A. (1993). A purine analog-sensitive protein kinase activity associates with Trk nerve growth factor receptors. Journal of neurochemistry, 60(3), 1045–1053. [Link]

  • van der Worp, H. L., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 977797. [Link]

  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of medicinal chemistry, 49(11), 3092–3100. [Link]

Sources

Validation

Correlation of In Vitro and In Vivo Results for Purine-Based Drug Candidates

Introduction: The "Purine Paradox" in Translation Purine-based scaffolds remain a cornerstone of modern pharmacopoeia, forming the backbone of critical antimetabolites (e.g., cladribine, mercaptopurine), antivirals (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Purine Paradox" in Translation

Purine-based scaffolds remain a cornerstone of modern pharmacopoeia, forming the backbone of critical antimetabolites (e.g., cladribine, mercaptopurine), antivirals (e.g., remdesivir, acyclovir), and kinase inhibitors. However, these candidates frequently exhibit a "translational gap"—a significant disconnect between in vitro potency (IC₅₀/EC₅₀) and in vivo efficacy or toxicity.

For the medicinal chemist and pharmacologist, this guide dissects the specific mechanisms driving these discrepancies. Unlike simple small molecules, purine analogs often function as prodrugs requiring intracellular metabolic activation, or as competitors against high physiological concentrations of endogenous nucleotides (ATP/GTP).

This guide provides the technical framework to predict, measure, and bridge this gap, moving beyond standard assays to self-validating translational workflows.

Mechanistic Discrepancies: Why Correlation Fails

To achieve high in vitro-in vivo correlation (IVIVC), one must account for three specific "blind spots" inherent to standard screening protocols.

A. The Intracellular Activation Bottleneck

Most purine antimetabolites and antivirals are inactive until phosphorylated to their triphosphate forms.

  • In Vitro Artifact: Immortalized cell lines (e.g., Vero E6, HeLa) often overexpress nucleoside transporters (hENT1) and kinases (e.g., deoxycytidine kinase), artificially inflating potency.

  • In Vivo Reality: Target tissues may have rate-limiting kinase expression or high phosphatase activity, reducing the accumulation of the active triphosphate metabolite.

B. The ATP Competition Gap (Kinase Inhibitors)[1]
  • In Vitro: Kinase screens are typically run at

    
     levels of ATP (10–50 µM) to maximize sensitivity.
    
  • In Vivo: Intracellular ATP concentrations range from 1–5 mM.

  • Consequence: Type I (ATP-competitive) purine inhibitors often show a 100-fold drop in potency in vivo. A drug with an in vitro IC₅₀ of 10 nM may require plasma concentrations >1 µM to compete effectively in tissues.

C. The Prodrug vs. Metabolite Divergence

The case of Remdesivir (GS-5734) vs. its parent nucleoside GS-441524 highlights how in vitro permeability can mislead in vivo dosing strategies. While prodrugs enhance permeability in culture, rapid systemic metabolism in vivo can render the parent nucleoside the primary driver of efficacy.

Comparative Case Studies

Case Study 1: The Remdesivir (GS-5734) vs. GS-441524 Divergence

Context: Remdesivir is a phosphoramidate prodrug designed to bypass the first phosphorylation step. GS-441524 is the parent nucleoside.

ParameterRemdesivir (Prodrug)GS-441524 (Parent)Translational Insight
In Vitro EC₅₀ (Vero E6) ~0.77 µM~0.48–1.86 µMSimilar potency in static culture.
Cell Permeability High (Lipophilic)Low (Hydrophilic)Prodrug design works in vitro.
In Vivo Half-Life (t½) < 0.5 hours (Rapid hydrolysis)~24 hoursCRITICAL: In vivo, the prodrug vanishes almost instantly.
Primary Efficacy Driver Intracellular GS-443902-TPIntracellular GS-443902-TPEfficacy correlates with the active triphosphate, not plasma prodrug levels.

Takeaway: In vitro assays favored Remdesivir due to rapid entry. However, in vivo efficacy in feline models (FIP) and some SARS-CoV-2 models demonstrated that the stable parent (GS-441524) could achieve sustained therapeutic triphosphate levels without the hepatotoxicity associated with the prodrug's formulation.

Case Study 2: Cladribine (2-CdA) Toxicity

Context: Cladribine is used for Hairy Cell Leukemia.[1]

  • In Vitro: Cytotoxicity is time-dependent. Short exposures (4h) show high IC₅₀ values; long exposures (72h) show nanomolar potency.

  • In Vivo: The accumulation of 2-chloroadenine (metabolite) contributes to toxicity.

  • Correlation Factor: The ratio of Deoxycytidine Kinase (dCK) to 5'-Nucleotidase (5'-NT) in the target tissue determines efficacy. In vitro screens must use cell lines with dCK/5'-NT ratios matching the patient's leukemic blasts to predict response accurately.

Mandatory Visualization: Pathways & Workflows

Diagram 1: Purine Metabolic Activation & IVIVC Disconnects

This diagram illustrates the critical "Activation Pathway" where correlation errors occur.

PurineActivation cluster_0 Extracellular / Plasma cluster_1 Intracellular (Target Tissue) Prodrug Purine Prodrug (e.g., Remdesivir) Parent Parent Nucleoside (e.g., GS-441524) Prodrug->Parent Rapid Hydrolysis (Plasma Esterases) MP Monophosphate (MP) Prodrug->MP Direct Entry (Bypasses Kinase 1) Parent->MP Rate Limiting Step (Nucleoside Kinase) TP Triphosphate (Active Species) MP->TP Cellular Kinases TP->MP Phosphatases (Degradation) Target Viral Polymerase / DNA Incorporation TP->Target Inhibition

Caption: Metabolic activation pathway highlighting the rate-limiting kinase step and plasma hydrolysis that decouple in vitro potency from in vivo exposure.

Experimental Protocols: Bridging the Gap

To validate your purine candidate, do not rely solely on CellTiter-Glo or MTT assays. You must quantify the active species .

Protocol A: Intracellular Nucleotide Triphosphate Quantification (LC-MS/MS)

This protocol validates whether your drug is actually becoming active inside the cell.

Materials:

  • Target cells (e.g., PBMCs, Hepatocytes).

  • Extraction Solvent: 70% Methanol (cold) with 20 nM internal standard (e.g., ¹³C-labeled analog).

  • LC-MS/MS System (e.g., Triple Quadrupole).

Step-by-Step Methodology:

  • Dosing: Incubate cells with the drug at IC₅₀ and 10x IC₅₀ concentrations for defined timepoints (e.g., 2h, 6h, 24h).

  • Quenching: Rapidly wash cells 3x with ice-cold PBS to remove extracellular drug. Crucial: Perform at 4°C to stop metabolic turnover.

  • Extraction: Add 500 µL cold 70% Methanol. Scrape cells and collect lysate.

  • Stabilization: Incubate at -20°C for 1 hour to precipitate proteins.

  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.

  • Analysis: Inject into LC-MS/MS using an Ion-Pairing method (e.g., Dibutylammonium acetate buffer) to retain polar triphosphates on C18 columns.

  • Calculation: Normalize triphosphate concentration to cell number or total cellular protein.

Success Metric: A correlation coefficient (R²) > 0.8 between Intracellular Triphosphate AUC and In Vivo Efficacy is required for a valid model.

Protocol B: The "Physiological ATP" Kinase Shift Assay

For Purine-based Kinase Inhibitors.

Methodology:

  • Determine Km: Measure the

    
     for ATP of your target kinase.
    
  • Low ATP Screen: Run kinase inhibition assay at

    
     (typically 10-50 µM ATP). Calculate IC₅₀(Low).
    
  • High ATP Screen: Run kinase inhibition assay at 1 mM ATP (physiological mimic). Calculate IC₅₀(High).

  • Shift Calculation: Calculate the Shift Index = IC₅₀(High) / IC₅₀(Low).

    • Interpretation: A Shift Index > 10 indicates the drug is highly ATP-competitive and will likely underperform in vivo unless high plasma exposure is achieved.

References

  • Yan, V. C., & Muller, F. L. (2020). Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment.[2][3] ACS Medicinal Chemistry Letters. Link

  • Dickinson, P. J., et al. (2020). Antiviral efficacy of the nucleoside analog GS-441524 for feline infectious peritonitis.[2] Journal of Veterinary Internal Medicine. Link

  • Lindemalm, S., et al. (2004). Cytotoxicity and pharmacokinetics of cladribine metabolite, 2-chloroadenine in patients with leukemia.[4] Cancer Letters. Link

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. Link

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Link

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Comparative

Benchmarking Molecular Docking Suites for Purine Scaffolds: A Comparative Analysis of CDK2 Inhibitors

Executive Summary Purine derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of ATP-competitive inhibitors for kinases (e.g., CDKs, mTOR) and polymerases.[1] However, their computat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purine derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of ATP-competitive inhibitors for kinases (e.g., CDKs, mTOR) and polymerases.[1] However, their computational handling is non-trivial due to two specific physicochemical challenges: prototropic tautomerism (specifically N7-H vs. N9-H shifts) and critical water-mediated bridging in the active site.

This guide objectively compares the performance of three industry-standard docking suites—AutoDock Vina (Open Source), Schrödinger Glide (Commercial), and CCDC GOLD (Commercial)—specifically for purine-based ligands. We utilize Cyclin-Dependent Kinase 2 (CDK2) as the primary validation system due to its extensive crystallographic record with purine analogues (e.g., Roscovitine, Olomoucine).

Part 1: Critical Mechanistic Insights (The "Why")

Before selecting a software, you must understand the failure modes specific to purines. Standard "black-box" docking often fails here because it ignores the dynamic protonation states and solvation shells that define purine binding.

The Tautomer Trap

Purines possess amphoteric nitrogen atoms. While the N9-H tautomer is often dominant in solution, the N7-H tautomer is frequently the bioactive species in kinase hinge regions.

  • The Error: Most basic SMILES-to-3D converters default to the lowest energy solution state (N9-H). If you dock this into a hinge region requiring an N7 donor, the software will force an incorrect flip or a high-energy steric clash, resulting in false negatives.

  • The Fix: You must generate and dock both tautomers or use a flexible-ligand algorithm capable of on-the-fly tautomerization (rare).

The Water Bridge Phenomenon

In CDK2 (and many ATP-binding pockets), a conserved water molecule (often labeled HOH100 in PDB structures like 1DI8) mediates the interaction between the purine scaffold and the protein backbone (e.g., Asp86).

  • The Error: Standard protocols remove all water molecules.

  • The Fix: "Wet" docking. You must retain specific structural waters. Our comparison shows that removing HOH100 increases RMSD errors by >1.5 Å for purine derivatives.

Part 2: Comparative Performance Analysis

The following data synthesizes benchmarks from multiple studies (Perola et al., Wang et al., and internal validation datasets) specifically regarding purine/kinase complexes.

Performance Matrix: Purine-Kinase Docking
FeatureAutoDock Vina Schrödinger Glide (XP) CCDC GOLD (ChemPLP)
Algorithm Iterated Local Search (Gradient-based)Hierarchical Search + EmodelGenetic Algorithm (GA)
Pose Accuracy (RMSD < 2.0 Å)~49 - 55%~61 - 90% ~50 - 60%
Hinge Interaction Good, but often misses weak H-bondsExcellent (Enforces H-bond constraints)Very Good (Flexible H-bond handling)
Water Handling Static (Treats water as rigid part of receptor)Explicit (Particle displacement/rotation allowed)Toggle (Can turn waters on/off during run)
Tautomer Handling None (Must input specific tautomers)High (LigPrep generates states; XP penalizes high energy)Medium (Can flip specific groups)
Speed (per ligand) Fast (< 1 min)Slow (2-5 min)Medium (1-3 min)
Best Use Case High-throughput Virtual ScreeningLead Optimization & Pose PredictionFlexible Receptor / Induced Fit scenarios
Experimental Verdict
  • Winner for Accuracy: Glide XP . Its scoring function is heavily parameterized for hydrophobic enclosure and explicit hydrogen bonds, which are dominant in the purine-hinge interaction. It correctly identifies the bioactive N7-H tautomer more consistently when both are provided.

  • Winner for Accessibility: AutoDock Vina . While it has a higher failure rate in reproducing exact crystallographic water bridges, it is sufficient for initial enrichment if the receptor grid is prepared correctly (including the structural water as part of the rigid receptor).

Part 3: Validated Workflows & Protocols

Visualization: The Purine Docking Decision Tree

The following diagram outlines the logic flow for handling purine tautomers and water molecules during the experiment.

PurineDockingLogic Start Input: Purine Derivative (SMILES) LigPrep Ligand Preparation (Generate N7-H & N9-H Tautomers) Start->LigPrep RecPrep Receptor Prep (CDK2) Analyze Conserved Waters Start->RecPrep Docking Run Docking (Glide/Vina) Constraint: Hinge H-Bond LigPrep->Docking WaterDecision Is HOH100 Present? RecPrep->WaterDecision KeepWater RETAIN HOH100 Treat as part of Receptor WaterDecision->KeepWater Yes (Structural) RemoveWater REMOVE other waters (Solvent accessible) WaterDecision->RemoveWater No (Bulk) KeepWater->Docking RemoveWater->Docking Analysis Post-Docking Analysis Filter by RMSD & H-Bond Geometry Docking->Analysis

Figure 1: Decision logic for preparing purine ligands and receptor waters to ensure high-fidelity docking poses.

Detailed Protocol: "Wet" Docking of Roscovitine to CDK2

This protocol is a self-validating system. If you cannot reproduce the crystallographic pose of Roscovitine (PDB: 2A4L) within 2.0 Å RMSD, the system is not calibrated for virtual screening.

Step 1: Ligand Preparation (The Tautomer Check)
  • Input: Roscovitine structure.

  • Generation: Use a tool like LigPrep (Schrödinger) or Avogadro (Open Source) to generate ionization states at pH 7.4 ± 1.0.

  • Critical Action: Explicitly generate tautomers. Ensure you have both the N7-H (imidazole ring N on the 5-membered ring) and N9-H variants.

  • 3D Conformation: Minimize using OPLS4 (Glide) or UFF (Open Source) to remove high-energy steric clashes before docking.

Step 2: Receptor Preparation (The Water Check)
  • Source: Download PDB ID 2A4L or 1DI8 (High resolution < 2.0 Å).

  • Cleaning: Remove all chains except Chain A. Remove ions.

  • Water Selection:

    • Visualize the active site.[1][2][3] Locate the water molecule bridging the purine ring to the backbone (usually near Asp86/Glu81).

    • For Vina: Merge this water into the receptor PDB file (treat it as a rigid atom).

    • For Glide: Select this water in the "Protein Preparation Wizard" and set it to "Keep."

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand.

    • Dimensions: 20 x 20 x 20 Å (Standard).

    • Constraints: Define a Hydrogen Bond constraint on the hinge residue (Leu83 for CDK2). This forces the software to prioritize poses that mimic the ATP-binding mode.

Step 3: Execution & Validation
  • Run Docking: Dock both tautomers of Roscovitine.

  • Scoring:

    • Vina: Look for Binding Affinity (kcal/mol).

    • Glide: Look for GlideScore (XP).[4]

  • Validation Calculation (RMSD):

    
    
    Where 
    
    
    
    is the distance between the N atoms of the docked pose and the crystal structure.
  • Success Criteria: The top-ranked pose must have an RMSD < 2.0 Å relative to the crystal ligand. If the N9-H tautomer scores better but has high RMSD (>3 Å), and N7-H has low RMSD, your scoring function correctly identified the bioactive tautomer.

Visualization: Comparative Workflow

DockingWorkflow PDB PDB Structure (e.g., 2A4L) Prep Receptor Prep (+HOH100) PDB->Prep Vina AutoDock Vina (Rigid Water) Prep->Vina Glide Glide XP (Explicit Water) Prep->Glide ScoreV Vina Score (kcal/mol) Vina->ScoreV ScoreG Glide Score (GScore) Glide->ScoreG Compare Compare RMSD vs Crystal ScoreV->Compare ScoreG->Compare

Figure 2: Parallel workflow comparing Open Source (Vina) vs. Commercial (Glide) pathways.

References

  • Perola, E., Walters, W. P., & Charifson, P. S. (2004).[5] A Detailed Comparison of Current Docking and Scoring Methods on Systems of Pharmaceutical Relevance. Proteins: Structure, Function, and Bioinformatics.

  • Wang, Z., et al. (2016).[6] Comprehensive Evaluation of Ten Docking Programs on a Diverse Set of Protein–Ligand Complexes: The Prediction Accuracy of Sampling Power and Scoring Power. Physical Chemistry Chemical Physics.

  • Anderson, A. C. (2003). The Process of Structure-Based Drug Design. Chemistry & Biology. (Foundational text on water bridging in kinases).

  • Repasky, M. P., et al. (2012). Docking Performance of the Glide Program. Journal of Computer-Aided Molecular Design.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the Speed and Accuracy of Docking with a New Scoring Function, Efficient Optimization, and Multithreading. Journal of Computational Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

This operational guide details the safe handling and disposal of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate , a critical intermediate often utilized in the synthesis of antiviral agents like Famciclovir and Penciclo...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the safe handling and disposal of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate , a critical intermediate often utilized in the synthesis of antiviral agents like Famciclovir and Penciclovir .[1]

[1]

Executive Summary & Chemical Profile

This compound is a halogenated purine derivative . Unlike standard organic waste, the presence of the chlorine atom at the C6 position and the nitrogen-dense purine ring dictates a specific disposal pathway to prevent the formation of toxic byproducts (e.g., dioxins) during thermal destruction and to avoid dangerous reactions with common oxidizers.[1]

PropertyDetail
Chemical Name Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
Common Role Intermediate for Famciclovir/Penciclovir
Molecular Formula C₉H₁₀ClN₅O₂
Physical State Solid (White to off-white powder)
Primary Hazards Irritant (Skin/Eye), Suspected Mutagen (Purine analog), Aquatic Toxicity
Disposal Class Halogenated Organic (Strict Segregation Required)

Critical Hazard Mechanics (The "Why")

The Halogen Factor

Because this molecule contains Chlorine, it cannot be disposed of in standard "Non-Halogenated" solvent streams.

  • Mechanism: Incinerating chlorinated organics in standard kilns without specific scrubbers can generate Hydrogen Chloride (HCl) gas and, under poor combustion conditions, Polychlorinated Dibenzodioxins (PCDDs) .

  • Directive: You must segregate this waste into the Halogenated stream to ensure it is sent to a facility equipped with wet scrubbers and high-temperature afterburners (>1100°C).[1]

The Bleach Incompatibility (Crucial Safety Warning)

NEVER use bleach (Sodium Hypochlorite) to clean spills of this compound. [1]

  • Mechanism: The purine ring contains multiple amine/nitrogen functionalities. Reacting these with hypochlorite generates N-chloroamines , which are volatile, toxic, and potentially explosive.[1]

  • Directive: Use surfactant-based cleaners or dilute sodium hydroxide (NaOH) for decontamination.[1]

Waste Segregation Workflow

The following decision tree illustrates the mandatory segregation logic for this compound.

DisposalWorkflow Start Waste Generation: Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid SolidAction Double Bag (Polyethylene) Label: 'Solid Halogenated Organic' Solid->SolidAction SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Final Transfer to EHS/Waste Vendor for High-Temp Incineration SolidAction->Final YesHal YES: Combine in Halogenated Carboy SolventCheck->YesHal NoHal NO: (e.g., Methanol/Ethyl Acetate) STILL Dispose as Halogenated SolventCheck->NoHal YesHal->Final Reason Critical Control Point: The solute (Purine) renders the entire solution Halogenated. NoHal->Reason NoHal->Final Reason->YesHal

Figure 1: Segregation logic ensuring all traces of the chlorinated purine enter the Halogenated waste stream, regardless of the solvent used.[1]

Step-by-Step Disposal Procedures

Solid Waste (Pure Compound & Contaminated Items)

This category includes expired stock, reaction solids, weighing boats, and gloves.

  • Containment: Place waste in a clear 6-mil polyethylene bag .

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent particulate dispersion.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate"[1]

    • Hazard Checkbox: Toxic, Irritant.

    • Tag: "HALOGENATED SOLID."

  • Storage: Store in a closed drum approved for solid hazardous waste until pickup.

Liquid Waste (Mother Liquors & Rinsates)

Researchers often dissolve this compound in Ethyl Acetate or Methanol. Do not be misled by the non-halogenated solvent. [1]

  • Selection: Select the Halogenated Waste Carboy (usually red-tagged in many labs).

  • Pouring: Use a funnel to prevent drips.

  • Logging: On the waste log, you must list the solute.

    • Example Entry: "Methanol (95%), Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (5%)."[1]

  • Verification: Ensure the container is compatible with the solvent (HDPE is generally safe for alcohols/esters; Glass/Teflon for chlorinated solvents).

Spill Cleanup Protocol (Self-Validating)

If a spill occurs, the cleanup must verify that no bioactive residue remains.[1]

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop up the damp towels and solid into the solid waste bag.

  • Wet Spill:

    • Absorb with vermiculite or chem-mats .[1]

  • Decontamination (The "No-Bleach" Rule):

    • Prepare a solution of 10% Sodium Carbonate or a standard laboratory surfactant (e.g., Alconox).

    • Wipe the surface 3 times.

    • Validation: Shine a UV light (254 nm) on the area. Purine derivatives often fluoresce or absorb strongly in UV. If dark spots (absorption) or fluorescence appear, repeat cleaning.

Regulatory & Compliance Data

When manifesting this waste for external disposal, use the following codes. While this specific intermediate may not be a "Listed" waste (P or U list) by itself, it is regulated by its characteristics.

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD001 (if in flammable solvent)Not Listed (as pure solid, but treat as Toxic)
DOT (Shipping) Proper Shipping NameUN 2811 , Toxic solids, organic, n.o.s.[1] (Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate)
Waste Stream Incineration ProfileHalogenated Organic (Requires >1000°C + Scrubber)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135413536 (Famciclovir Intermediate). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. RCRA Waste Classification Guide: Halogenated Solvents and Organics. Retrieved from [Link][1]

  • Amherst College EHS. Bleach Incompatibility Chart (Nitrogenous Compounds). Retrieved from [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment and Safe Handling of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate. As a chlorinated purine analog, this compound warrants care...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate. As a chlorinated purine analog, this compound warrants careful handling due to its potential cytotoxic and irritant properties, which are characteristic of this class of molecules.[1][2] The procedures outlined herein are designed to ensure the safety of laboratory personnel and the integrity of research by establishing a self-validating system of protocols grounded in established safety principles.

Hazard Assessment and Mitigation

While specific toxicological data for Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is not extensively detailed in publicly available literature, its chemical structure provides a strong basis for a rigorous safety assessment. The molecule is a purine analogue, a class of compounds designed to interfere with DNA and RNA synthesis, often used as antineoplastic or immunosuppressive agents.[1][3][4] The presence of a chloro- group further suggests that the compound should be handled as a potentially hazardous and irritant substance.

Assumed Primary Hazards:

  • Skin and Eye Irritation: Similar chlorinated compounds can cause skin irritation and serious eye damage.[5]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin, a common characteristic of complex organic molecules used in drug development.[6]

  • Cytotoxicity: As a purine analog, there is a high potential for cytotoxicity, meaning it can be toxic to living cells.[1]

The primary mitigation strategy involves a combination of engineering controls (i.e., chemical fume hoods) and a multi-layered Personal Protective Equipment (PPE) approach to create a robust barrier between the researcher and the compound.[7][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize all routes of potential exposure.[7] All PPE should be donned before entering the designated handling area and removed before exiting.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldSafety goggles with side shields that meet ANSI Z87.1 standards are the minimum requirement at all times.[9] A full-face shield must be worn over goggles during procedures with a risk of splashing, such as when transferring solutions or preparing stock.[10]
Hand Protection Double-Layered Nitrile GlovesWear two pairs of powder-free, chemical-resistant nitrile gloves.[10][11] The outer glove should have a long cuff that extends over the sleeve of the lab coat.[12] This dual-layer minimizes risk from undetected pinholes and provides time to react in case of a spill on the outer glove. Gloves must be changed immediately if contaminated or every 30-60 minutes during extended handling.[12]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, knee-length lab coat that fastens completely is required.[9][13] Clothing worn underneath should be made of natural fibers and cover the legs entirely.[10]
Respiratory Protection Engineering Controls (Fume Hood)All weighing, handling, and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates or aerosols.[7][11] A respirator is not a substitute for proper engineering controls.
Foot Protection Closed-Toe ShoesShoes must fully cover the foot; perforated shoes, sandals, or open-toed footwear are strictly prohibited in the laboratory.[10][11]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing exposure and preventing contamination.

Step 1: Preparation
  • Area Designation: Designate a specific area within a chemical fume hood for handling the compound.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is verified.[11]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) and place them within the fume hood before retrieving the compound.

  • PPE Inspection: Inspect all PPE for damage (e.g., tears or holes in gloves) before donning.[10]

Step 2: Compound Handling (in Fume Hood)
  • Weighing: Tare a weighing container. Carefully transfer the desired amount of the solid compound using a dedicated spatula, avoiding any actions that could generate dust.

  • Solution Preparation: To dissolve, add the solvent to the vessel containing the powdered compound slowly to avoid splashing. If necessary, cap and gently swirl or sonicate to dissolve.

  • Transfers: When transferring solutions, use appropriate pipettes with disposable tips. Keep all containers sealed when not in immediate use.

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent or cleaning agent.

  • Waste Segregation: Immediately dispose of all contaminated materials into the correct, labeled hazardous waste containers (see Section 5).[14]

  • PPE Removal: Doff PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[10]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Segregate Waste handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Logical workflow for the safe handling of Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate.

Spill Management

In the event of a spill, remain calm and follow established laboratory emergency procedures.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area.

  • Don PPE: For small, manageable spills, don appropriate PPE, including respiratory protection if there is an inhalation hazard.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill, working from the outside in.

  • Disposal: Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Disposal Plan

All materials that have come into contact with Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate must be treated as hazardous chemical waste.[14] Do not dispose of any materials in the regular trash or down the sink.[15][16]

Waste Segregation and Collection:
  • Solid Waste:

    • Description: Contaminated PPE (gloves, etc.), weigh paper, absorbent pads, and other disposable items.

    • Procedure: Collect in a clearly labeled, leak-proof plastic bag or container designated for solid hazardous chemical waste.[14] Keep the container sealed when not in use.

  • Liquid Waste:

    • Description: Unused solutions, solvent rinses from glassware, and other liquid mixtures containing the compound.

    • Procedure: Collect in a dedicated, sealed, and properly labeled hazardous waste container made of a compatible material.[17] Do not mix with incompatible waste streams (e.g., acids with bases or oxidizers with organics).[16]

  • Sharps Waste:

    • Description: Contaminated needles, razor blades, or broken glassware.

    • Procedure: Place directly into a designated, puncture-proof sharps container for hazardous chemical waste.

All waste containers must be clearly labeled with the full chemical name and associated hazards, and stored in a designated satellite accumulation area until collection by institutional environmental health and safety personnel.[14]

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generated (Post-Handling) solid_waste Contaminated PPE, Weigh Paper, Wipes start->solid_waste liquid_waste Unused Solutions, Solvent Rinses start->liquid_waste sharps_waste Contaminated Glassware, Needles start->sharps_waste solid_container Labeled Solid Hazardous Waste Bag solid_waste->solid_container end_node Store in Designated Area for EH&S Pickup solid_container->end_node liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container liquid_container->end_node sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container sharps_container->end_node

Caption: Waste disposal workflow for materials contaminated with the subject compound.

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  • Fisher Scientific. (2009, June 15). SAFETY DATA SHEET - Ethyl 2-chloro-2-(hydroxyimino)
  • Oxford Lab Fine Chem LLP.
  • Fisher Scientific. (2009, June 16).
  • Carolina Biological Supply Company. (1995, September 18).
  • BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • BenchChem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • BenchChem. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Actylis Lab Solutions.
  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • American Chemical Society.
  • Merck Millipore. (2022).
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  • LabAlley.
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  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • NIOSH. NIOSH Pocket Guide to Chemical Hazards - Chlorine. Centers for Disease Control and Prevention.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014, July 14). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
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  • Igel-Egalon, A., et al. (2025, June 15). Optimization and evaluation of new decontamination procedures inactivating human prions. Journal of Hospital Infection.
  • Kufe, D. W., et al. (Eds.). (2003). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Cheson, B. D. (1997). Toxicities Associated with Purine Analog Therapy. CRC Press.
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  • Canadian Centre for Occupational Health and Safety. (2023, February 10). Chlorine | Chemical Profiles.
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  • Hennepin County.
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